2,6-Dibromo-4-methylpyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAWLPRARGYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560033 | |
| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126354-83-4 | |
| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document compiles available data on its core properties, outlines detailed experimental protocols for its synthesis and analysis, and visualizes relevant chemical workflows.
Core Chemical Properties
This compound, also known as 3-Amino-2,6-dibromo-4-methylpyridine, is a solid organic compound.[1] Its core physicochemical properties are summarized below.
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₆Br₂N₂ | [2] |
| Molecular Weight | 265.95 g/mol | [2] |
| Appearance | White to light yellow crystalline powder. | [1] |
| Melting Point | 123-124 °C | [3] |
| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.990 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and spectroscopic principles of related compounds, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons. For the closely related isomer, 2-Amino-5-bromo-4-methylpyridine, the following ¹H NMR data has been reported in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.078 | Singlet | 1H | H-6 (Pyridine) | [4] |
| 6.406 | Singlet | 1H | H-3 (Pyridine) | [4] |
| 4.481 | Singlet | 2H | -NH₂ (Amino) | [4] |
| 2.277 | Singlet | 3H | -CH₃ (Methyl) | [4] |
Infrared (IR) Spectroscopy
The IR spectrum of a primary aromatic amine like this compound is expected to exhibit characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Vibration Mode |
| 3500-3300 | N-H stretching (asymmetric and symmetric) |
| 1650-1580 | N-H bending (scissoring) |
| 1335-1250 | C-N stretching (aromatic amine) |
| ~3050 | Aromatic C-H stretching |
| ~1600, ~1475 | C=C stretching (pyridine ring) |
| 910-665 | N-H wagging |
| Below 800 | C-Br stretching |
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the pyridine ring.
Experimental Protocols
Synthesis of a Brominated 4-Methylpyridin-amine (Representative Protocol)
This protocol details the synthesis of 2-amino-5-bromo-4-methylpyridine, a structural isomer of the target compound, via electrophilic bromination.[5]
Objective: To synthesize 2-amino-5-bromo-4-methylpyridine from 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until all the starting material has dissolved. Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[5] Filter the solid using a Büchner funnel and wash it thoroughly with water.[5]
-
Purification: Dry the collected solid. Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry to obtain the final product.[5] The expected yield of 2-amino-5-bromo-4-methylpyridine is approximately 80%.[5]
NMR Spectroscopy (General Protocol)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube and cap
-
Pipette or syringe
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent and gently swirl to dissolve the sample completely.
-
Transfer: Transfer the solution into a clean NMR tube.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy (General Protocol)
Objective: To obtain the FT-IR spectrum of the solid sample.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (General Protocol)
Objective: To determine the molecular weight and fragmentation pattern of the sample.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., Methanol or Acetonitrile)
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For ESI, the data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a brominated aminopyridine derivative, based on the representative protocol provided.
Caption: General workflow for the synthesis of a brominated aminopyridine.
Conceptual Signaling Pathway Inhibition
Substituted aminopyridines are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.[7] For instance, derivatives of the related 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.[7] The diagram below illustrates a conceptual model of how such an inhibitor might function.
References
- 1. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]
- 2. scbt.com [scbt.com]
- 3. 3430-29-3 CAS MSDS (2-Amino-3,5-dibromo-4-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridin-3-amine
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis and handling of the described chemical should be performed by trained professionals in a controlled laboratory setting.
Introduction
Chemical Identity and Physicochemical Properties
While direct experimental data for 2,6-Dibromo-4-methylpyridin-3-amine is limited, the properties of closely related isomers can provide valuable estimates. The following tables summarize the available data for relevant compounds.
Table 1: CAS Numbers of this compound and Related Compounds
| Compound Name | CAS Number |
| This compound | Not readily available |
| 2,6-dibromo-4-(methyl-d3)pyridin-3-amine | Not readily available |
| 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3[1] |
| 2,6-Dibromo-4-methylpyridine | 73112-16-0[2] |
| 2,6-Dibromopyridin-4-amine | 39771-34-1[3] |
| 4-Bromo-6-methylpyridin-3-amine | 1060812-94-3[4] |
Table 2: Physicochemical Data of Related Pyridine Derivatives
| Property | 2-Amino-3,5-dibromo-4-methylpyridine | 2,6-Dibromo-4-methylpyridine |
| Molecular Formula | C₆H₆Br₂N₂[1] | C₆H₅Br₂N[5] |
| Molecular Weight | 265.93 g/mol [1] | 250.92 g/mol [5] |
| Appearance | Solid[1] | - |
| Melting Point | 123-124 °C[1] | - |
| Boiling Point | 276.5 ± 35.0 °C[1] | - |
| SMILES | CC1=C(C(=C(N=C1)Br)N)Br | CC1=CC(=NC(=C1)Br)Br[5] |
| InChIKey | Not Available | OHBIPNNTWKNAGC-UHFFFAOYSA-N[5] |
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned through two primary strategies: the direct bromination of a suitable aminopyridine precursor or the amination of a dibrominated pyridine.
Logical Synthesis Workflow
The diagram below illustrates a potential synthetic workflow starting from 4-methylpyridin-3-amine. This pathway involves a regioselective bromination, which can be challenging due to the activating nature of the amino group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Bromination of 4-methylpyridin-3-amine
This protocol is a generalized procedure and may require optimization for the specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylpyridin-3-amine (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.2 eq.) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide (NBS) (2.2 eq.) can be used as the brominating agent, added portion-wise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired this compound.
Potential Biological Activity
While no specific biological data exists for this compound, the broader class of substituted pyridine derivatives is known for a wide range of pharmacological activities.[6][7][8]
-
Antimicrobial and Antiviral Properties: Pyridine-based compounds are a well-established class of antimicrobial and antiviral agents.[7] The presence of halogen and amine functionalities can enhance these activities.
-
Anticancer Activity: Various substituted aminopyridines have been investigated for their potential as anticancer agents.[9] The specific substitution pattern is critical for their cytotoxic effects against different cancer cell lines.
-
Enzyme Inhibition: Depending on their structure, aminopyridine derivatives can act as inhibitors for various enzymes, which is a common mechanism for their therapeutic effects.
Further research is necessary to elucidate the specific biological profile of this compound.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. For researchers interested in the potential biological effects of this compound, a logical first step would be to perform broad-spectrum screening assays to identify any significant biological activity. If activity is confirmed, further studies could then be designed to investigate the specific molecular targets and signaling pathways involved.
The diagram below illustrates a general workflow for investigating the biological activity and mechanism of action of a novel compound.
Caption: General workflow for biological activity screening.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a starting point for researchers by consolidating information on related compounds and proposing a viable synthetic route. The rich history of substituted pyridines in drug discovery suggests that this compound could be a valuable building block for developing new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted.
References
- 1. cynorlaboratories.com [cynorlaboratories.com]
- 2. 2,6-Dibromo-4-methylpyridine | VSNCHEM [vsnchem.com]
- 3. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1060812-94-3|4-Bromo-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 9. benchchem.com [benchchem.com]
2,6-Dibromo-4-methylpyridin-3-amine molecular weight and formula
An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridin-3-amine
This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Properties
The fundamental molecular characteristics of this compound have been determined. The compound's molecular formula is C6H6Br2N2. This formula indicates the presence of six carbon atoms, six hydrogen atoms, two bromine atoms, and two nitrogen atoms. The calculated molecular weight of this compound is approximately 265.93 g/mol . This value is consistent with that of its isomer, 3,5-Dibromo-4-methylpyridin-2-amine[1][2].
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H6Br2N2 |
| Molecular Weight | 265.93 g/mol [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not available in the provided search results.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dibromo-4-methylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of available scientific literature and databases, specific experimental ¹H and ¹³C NMR spectral data for 2,6-Dibromo-4-methylpyridin-3-amine could not be located. This guide has been constructed as a representative template. The ¹H NMR data presented is for the closely related analog, 2-Amino-3-bromo-4-methylpyridine , which features a similar substitution pattern. The ¹³C NMR data is predicted based on established substituent effects on the pyridine ring. This document serves to illustrate the expected spectral characteristics and provide a framework for analysis should experimental data become available.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For complex substituted heterocycles such as this compound, ¹H and ¹³C NMR provide critical information regarding the electronic environment of individual protons and carbons, their connectivity, and the overall molecular structure. This guide offers a detailed overview of the expected NMR spectral features of the title compound, supported by data from a close structural analog and theoretical predictions.
Predicted and Analog-Based NMR Data
The substitution pattern of this compound, with two bromine atoms, a methyl group, and an amino group on the pyridine ring, leads to a distinct set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the bromine atoms and the electron-donating properties of the amino and methyl groups significantly influence the chemical shifts of the ring protons and carbons.
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton, the amino protons, and the methyl protons. The data below is for the analog 2-Amino-3-bromo-4-methylpyridine in CDCl₃.[1] The chemical shifts for this compound would be influenced by the additional bromine at the 6-position, likely causing a downfield shift for the remaining aromatic proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.52 | d | 6.0 |
| -NH₂ | 5.00 | br s | - |
| -CH₃ | 2.32 | s | - |
| H-6 | 7.84 | d | 6.0 |
Table 1: ¹H NMR Data for the Analog 2-Amino-3-bromo-4-methylpyridine in CDCl₃.[1]
The ¹³C NMR spectrum of this compound will display six signals corresponding to the five pyridine ring carbons and the methyl carbon. The chemical shifts are predicted based on the additive effects of the substituents on the pyridine ring. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~130 |
| C-4 | ~150 |
| C-5 | ~110 |
| C-6 | ~140 |
| -CH₃ | ~20 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aminopyridines. The choice of solvent can influence the chemical shifts, particularly of the amino protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical relationships of substituent effects on the pyridine ring.
References
An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dibromo-4-methylpyridin-3-amine, a halogenated and substituted aminopyridine derivative. While this specific isomer is not extensively documented in current scientific literature, this document extrapolates its probable chemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on the well-established pharmacology of related aminopyridine compounds. This guide serves as a foundational resource for researchers interested in the synthesis and investigation of novel aminopyridine derivatives for potential applications in drug discovery and development.
Introduction
Aminopyridines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The aminopyridine scaffold is a key pharmacophore in numerous clinically used drugs and investigational agents. Halogenation of the pyridine ring is a common strategy in drug design to modulate the physicochemical properties and biological potency of lead compounds. This compound represents a specific, yet sparsely explored, substitution pattern within this chemical class. This guide aims to provide a detailed theoretical framework for its synthesis, characterization, and potential biological relevance.
Chemical Properties and Data
There is a lack of specific experimental data for this compound in the public domain. However, based on the properties of structurally similar compounds, such as other brominated methylpyridamines, the following properties can be anticipated.
| Property | Predicted Value |
| Molecular Formula | C₆H₆Br₂N₂ |
| Molecular Weight | 265.93 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 120-130 °C |
| Boiling Point | >270 °C (Predicted) |
| Solubility | Soluble in organic solvents like dichloromethane, methanol; sparingly soluble in water. |
| pKa | ~2.5 (Predicted for the pyridine nitrogen) |
Proposed Synthesis
A plausible synthetic route to this compound involves the direct bromination of a suitable precursor, 4-methylpyridin-3-amine. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the isomeric compound, 2-amino-3,5-dibromo-4-methylpyridine.
Materials:
-
4-methylpyridin-3-amine
-
Concentrated Sulfuric Acid (98%)
-
Bromine
-
Sodium Hydroxide (50% aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Methanol
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-methylpyridin-3-amine (1 equivalent) in concentrated sulfuric acid.
-
Cool the resulting solution to 0°C in an ice bath.
-
Slowly add bromine (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 10. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Extract the aqueous filtrate with dichloromethane (3 x volume of filtrate).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield a solid residue.
-
Combine this residue with the precipitate collected in step 8.
-
Purify the combined crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not available. However, the broader class of aminopyridines is well-known for its effects on the central and peripheral nervous systems.
The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels.[1] By inhibiting these channels, aminopyridines prolong the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal. This, in turn, enhances the release of neurotransmitters such as acetylcholine.[1] This mechanism is particularly relevant in conditions characterized by demyelination, such as multiple sclerosis, where the restoration of action potential conduction can lead to clinical improvement.[2]
Hypothetical Signaling Pathway
Caption: Potential mechanism of action via potassium channel blockade.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust theoretical foundation for its synthesis and potential biological activity based on established principles of organic chemistry and pharmacology of related aminopyridines. The proposed synthetic protocol offers a starting point for researchers to access this compound for further studies. The anticipated biological activity as a potassium channel blocker suggests potential applications in neurological disorders, warranting future exploration of its pharmacological profile. This document is intended to catalyze further research into this and other novel aminopyridine derivatives.
References
An In-depth Technical Guide on the Solubility of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-Dibromo-4-methylpyridin-3-amine, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide candidly presents this information gap and, in response, provides detailed, generalized experimental protocols to enable researchers to determine the solubility of this compound in various solvents. The methodologies described are standard, reliable, and applicable in a typical laboratory setting. Furthermore, a logical workflow for solubility determination is provided to guide the experimental process.
Introduction
This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in the development of novel pharmaceutical agents and functional materials. The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. It is a key parameter for:
-
Reaction Kinetics: Affecting the rate and outcome of chemical syntheses.
-
Purification Processes: Guiding the selection of appropriate solvents for crystallization and chromatography.
-
Formulation Development: Determining the feasibility of developing various dosage forms for drug delivery.
-
Biological Assays: Ensuring the compound is in a suitable state for in vitro and in vivo testing.
Given the importance of this parameter, the current lack of available data for this compound presents a challenge for researchers. This guide aims to bridge this gap by providing the necessary tools and methodologies to generate this crucial information.
Quantitative Solubility Data
As of the date of this publication, a thorough review of scientific literature and chemical databases has not yielded any specific quantitative solubility data for this compound. To aid researchers in their work, the following table is provided as a template to be populated with experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Water | ||||
| e.g., Ethanol | ||||
| e.g., Methanol | ||||
| e.g., DMSO | ||||
| e.g., Dichloromethane | ||||
| e.g., Acetone | ||||
| e.g., Toluene |
Experimental Protocols for Solubility Determination
The following are established and reliable methods for determining the solubility of a solid compound in a liquid solvent. The choice of method may depend on the properties of the compound and the available analytical instrumentation.
This is a widely recognized and accurate method for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Vials with secure caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.
-
Immediately filter the solution using a syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute: The concentration of the solute in the filtered saturated solution can be determined by several methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered saturated solution into the weighed vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved solute is the difference between the final and initial weights of the vial. Calculate the solubility in the desired units (e.g., g/100 mL).
-
-
Spectroscopic/Chromatographic Analysis (e.g., HPLC, UV-Vis):
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine its concentration.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often based on turbidimetry, light scattering, or direct UV measurement in microtiter plates. While generally less accurate than the shake-flask method, they are useful for preliminary assessments.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is a critical aspect of ensuring reproducible results. The following diagram illustrates the general workflow for the isothermal equilibrium method.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary framework to determine this vital parameter. The detailed experimental protocols for the isothermal equilibrium method, coupled with options for both gravimetric and instrumental analysis, offer a robust approach to generating reliable and accurate solubility data. The provided workflow diagram serves as a clear visual aid for the experimental process. By following these established methodologies, researchers in drug development and other scientific fields can effectively characterize the solubility profile of this compound, thereby facilitating its application in their respective areas of study.
Physical appearance and stability of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data specifically for 2,6-Dibromo-4-methylpyridin-3-amine (CAS Number: 343036-73-7) is limited in publicly available literature. This guide summarizes the available information and provides data for closely related isomers and derivatives to serve as a reference for researchers. All data presented for isomers should be considered as reference points and not as validated data for this compound.
Core Compound Overview
This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development as they serve as versatile scaffolds for the synthesis of complex organic molecules with potential biological activity. The bromine atoms at positions 2 and 6, and the amine group at position 3, offer multiple reactive sites for further chemical modifications.
Due to the limited availability of specific data for the title compound, this guide also includes information on the closely related isomer, 2-Amino-3,5-dibromo-4-methylpyridine (CAS: 3430-29-3) , to provide a comparative context for its potential physical and chemical properties.
Physical and Chemical Properties
The following tables summarize the available physical and chemical properties. It is crucial to note that the data for the target compound is sparse and, in some cases, inferred from supplier safety data sheets which may not explicitly name the compound. Data for the isomer is provided for comparison.
Table 1: Physical and Chemical Properties of this compound and a Key Isomer
| Property | This compound (CAS: 343036-73-7) | 2-Amino-3,5-dibromo-4-methylpyridine (CAS: 3430-29-3) |
| Molecular Formula | C₆H₆Br₂N₂ | C₆H₆Br₂N₂[1] |
| Molecular Weight | 265.93 g/mol | 265.93 g/mol [1] |
| Appearance | Solid (form not specified) | Off-white to light brown solid[2][3] |
| Melting Point | 60 - 63 °C | 123 - 124 °C[1][3] |
| Boiling Point | 248 °C | 276.5 ± 35.0 °C (Predicted)[1][3] |
| Density | Not Available | 1.990 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Not Available | Not specified |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
Table 2: Stability and Storage Recommendations
| Parameter | Recommendation | Source |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Store locked up. | |
| Chemical Stability | Stable under recommended storage conditions. | |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Hazardous Decomposition | Forms explosive mixtures with air on intense heating. |
Experimental Protocols
Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Isomer)
This protocol describes the synthesis of the isomer, 2-Amino-3,5-dibromo-4-methylpyridine, and may serve as a starting point for developing a synthesis for the target compound.
Reaction: Bromination of 2-amino-4-methylpyridine.[3]
Materials:
-
2-amino-4-methylpyridine
-
72% Sulfuric acid
-
Bromine
-
50% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in 72% sulfuric acid and cool the solution to 0°C in an ice bath.
-
Slowly add bromine (1.5 eq) dropwise while maintaining the reaction temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 18 hours.
-
Slowly pour the reaction mixture into ice water and adjust the pH to 10 with a 50% sodium hydroxide solution to precipitate the product.
-
Collect the solid product by filtration.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase and combine the resulting solid with the previously filtered product.
-
Purify the crude product by flash column chromatography (eluent: 2% methanol/dichloromethane) to yield the final product.[3]
Analytical Characterization
A multi-faceted analytical approach is necessary to confirm the identity, purity, and stability of the compound.
Table 3: Recommended Analytical Techniques
| Technique | Purpose | General Protocol Outline |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and impurity profiling. | Column: C18 reverse-phase. Mobile Phase: Gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). Detection: UV at a suitable wavelength. Sample Prep: Dissolve a known concentration (e.g., 1 mg/mL) in the mobile phase.[5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and structural confirmation. | Column: A suitable capillary column for amine analysis. Carrier Gas: Helium. Ionization: Electron Ionization (EI). Note: Derivatization may be required to improve volatility.[5] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Unambiguous structural elucidation. | Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Experiments: ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments (COSY, HSQC). |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | Sample Prep: KBr pellet or as a thin film. |
| Thermal Analysis (DSC/TGA) | Determination of melting point, decomposition temperature, and thermal stability. | Atmosphere: Nitrogen. Heating Rate: A standard rate, e.g., 10 °C/min. |
Safety and Handling
This compound and its isomers are hazardous materials that require strict safety precautions.
Table 4: GHS Hazard Information and Precautions
| Hazard | Statement | Precautionary Measures | Source |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. | |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. | |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. | |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. | |
| First Aid (Inhalation) | If inhaled, move to fresh air. Call a physician immediately. | Seek immediate medical attention. | |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. | Seek immediate medical attention. | |
| First Aid (Eyes) | Rinse out with plenty of water. Call an ophthalmologist. | Seek immediate medical attention. | |
| First Aid (Ingestion) | If swallowed, give two glasses of water to drink. Seek medical advice immediately. | Seek immediate medical attention. |
Logical Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridine derivative like this compound.
Caption: General workflow for the synthesis and characterization of a chemical intermediate.
As no specific signaling pathways involving this compound have been identified in the literature, a diagram for such is not included. Researchers are encouraged to perform their own biological assays to determine the activity of this compound.
References
The Advent of Substituted Aminopyridines: A Technical Journey from Discovery to Clinical Application
An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and mechanism of a pivotal class of neurological therapeutics.
Substituted aminopyridines represent a significant class of compounds that have carved a niche in the therapeutic landscape, particularly in the management of neurological disorders. Their journey from initial synthesis to clinical application is a testament to the intricate process of drug discovery and development. This technical guide delves into the core aspects of their history, key experimental protocols that defined their characterization, and the quantitative data that underpins their clinical use.
The Genesis of a Therapeutic Class: Discovery and Early Development
The story of substituted aminopyridines as therapeutic agents is largely centered around one key molecule: 4-aminopyridine (4-AP). While the compound itself was synthesized earlier, its potential as a potassium (K+) channel blocker was a pivotal discovery that paved the way for its clinical development. This blockade enhances neurotransmitter release at the neuromuscular junction and improves action potential conduction in demyelinated axons, forming the basis of its therapeutic effect.
The development of a stable, extended-release oral formulation of 4-aminopyridine, known as dalfampridine (and commercially as Ampyra® in the US and Fampyra® in other regions), marked a significant milestone. This development was spearheaded by Acorda Therapeutics and was a direct result of research initiated in the 1980s. The extended-release formulation was crucial for providing sustained plasma concentrations, thereby improving the safety and efficacy profile of the drug. Dalfampridine was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the improvement of walking in patients with multiple sclerosis (MS).
Another important substituted aminopyridine is 3,4-diaminopyridine (3,4-DAP), which is used to treat Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.
Quantitative Insights: Pharmacokinetics and Efficacy
The clinical utility of substituted aminopyridines is underpinned by their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for dalfampridine and 3,4-diaminopyridine.
Table 1: Pharmacokinetic Parameters of Dalfampridine (10 mg Extended-Release Tablet)
| Parameter | Value | Unit |
| Tmax (Time to Peak Plasma Concentration) | 3-4 | hours |
| Cmax (Peak Plasma Concentration) | ~25 | ng/mL |
| Half-life (t1/2) | 5.2 - 6.5 | hours |
| Bioavailability | 96 | % |
| Protein Binding | 97-99 | % |
| Metabolism | Minimal | - |
| Excretion | Primarily renal | - |
Data compiled from prescribing information.
Table 2: Clinical Efficacy of Dalfampridine in Multiple Sclerosis (MS)
| Clinical Trial Endpoint | Placebo | Dalfampridine (10 mg twice daily) | p-value |
| Responder Rate (% of patients with improved walking speed) | 8.3% | 34.8% | <0.001 |
| Mean Change in Walking Speed | 4.7 ft/sec | 25.2 ft/sec | <0.001 |
Data from pivotal Phase 3 clinical trials.
Core Experimental Methodologies
The characterization of substituted aminopyridines has relied on a variety of experimental techniques. Below are representative protocols for key experiments.
Synthesis of 4-Aminopyridine
Objective: To synthesize 4-aminopyridine from 4-chloropyridine.
Materials:
-
4-chloropyridine hydrochloride
-
Aqueous ammonia (28-30%)
-
Copper (II) sulfate (catalyst)
-
Autoclave or sealed reaction vessel
-
Sodium hydroxide
-
Organic solvent (e.g., chloroform, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., toluene)
Procedure:
-
A mixture of 4-chloropyridine hydrochloride, aqueous ammonia, and a catalytic amount of copper (II) sulfate is placed in a high-pressure autoclave.
-
The vessel is sealed and heated to approximately 150-200 °C for several hours. The high pressure and temperature facilitate the nucleophilic substitution of the chlorine atom with an amino group.
-
After cooling, the reaction mixture is made alkaline with the addition of sodium hydroxide.
-
The aqueous solution is extracted multiple times with an organic solvent like chloroform or ethyl acetate.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-aminopyridine is purified by recrystallization from a suitable solvent such as toluene to obtain the final product.
Electrophysiological Measurement of Potassium Channel Blockade
Objective: To determine the effect of a substituted aminopyridine on voltage-gated potassium channels using patch-clamp electrophysiology.
Materials:
-
Cell line expressing the target potassium channel (e.g., HEK293 cells transfected with Kv1.1)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound (e.g., 4-aminopyridine) dissolved in the extracellular solution
Procedure:
-
Cells are cultured on coverslips and placed on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with the cell membrane.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage steps are applied to the cell to elicit potassium currents, which are recorded by the amplifier.
-
A baseline recording of the potassium currents is obtained.
-
The extracellular solution containing the test compound (e.g., 4-aminopyridine) is perfused over the cell.
-
Potassium currents are recorded again in the presence of the compound.
-
The percentage of current inhibition is calculated to determine the blocking effect of the compound. This can be repeated at various concentrations to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological and developmental pathways associated with substituted aminopyridines.
Caption: Mechanism of action of 4-aminopyridine at the synapse.
An In-Depth Technical Guide to the Core Structural Features of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key structural features, synthesis, and characterization of 2,6-Dibromo-4-methylpyridin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust framework for its study and application in research and drug development.
Molecular Structure and Properties
This compound is a halogenated pyridine derivative with a molecular formula of C₆H₆Br₂N₂. The core structure consists of a pyridine ring substituted with two bromine atoms at positions 2 and 6, a methyl group at position 4, and an amine group at position 3. This specific substitution pattern imparts distinct electronic and steric properties that are crucial for its reactivity and potential applications as a chemical intermediate.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Analog Data) | 2,6-Dibromo-4-methylpyridine[1] | 2,6-Dibromopyridin-3-amine[2] |
| Molecular Formula | C₆H₆Br₂N₂ | C₆H₅Br₂N | C₅H₄Br₂N₂ |
| Molecular Weight | ~265.93 g/mol | 250.92 g/mol | 251.91 g/mol |
| Appearance | Likely a solid, potentially a brown powder[3] | White crystalline powder | Brown powder[3] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents | Soluble in methanol, ethanol, dioxane, chloroform[3] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from established methods for the halogenation and amination of pyridine rings. A common strategy involves the bromination of a suitable aminomethylpyridine precursor. For instance, the bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in a DMSO/water mixture is a known method to produce 2,6-dibromo-3-aminopyridine[3]. A similar approach could be adapted for a 4-methyl-3-aminopyridine starting material.
The reactivity of the target molecule is dictated by the interplay of its substituents. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, although the steric hindrance from the bromine atoms at the 2 and 6 positions can influence reactivity. The amino group can act as a nucleophile and can be a site for further functionalization.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic proton signal (singlet) for the proton at the 5-position. - Methyl proton signal (singlet). - Amine proton signal (broad singlet). |
| ¹³C NMR | - Six distinct carbon signals corresponding to the pyridine ring carbons and the methyl carbon. Chemical shifts will be influenced by the bromine, methyl, and amino substituents. |
| FT-IR | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aromatic and methyl groups. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-Br stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |
Crystallographic Data
As of the current literature survey, no single-crystal X-ray diffraction data is available for this compound. However, crystallographic data from a related compound, 2,6-dibromo-4-methylaniline, provides insight into the potential solid-state structure and intermolecular interactions.
Table 3: Example Crystallographic Data for a Related Compound: 2,6-Dibromo-4-methylaniline [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Features | - The bromine atoms are slightly displaced from the mean plane of the benzene ring. - The bond angles in the aromatic ring are notably distorted from the ideal 120°. - Intramolecular N—H⋯Br contacts are observed. - Molecules are linked by weak N—H⋯N hydrogen bonds into chains. |
It is plausible that this compound would exhibit similar packing features, including hydrogen bonding involving the amine group and the pyridine nitrogen.
Experimental Protocols
The following section outlines a generalized experimental protocol for the synthesis and characterization of this compound, based on methods for analogous compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of 2,6-dibromo-3-aminopyridine[3].
Materials:
-
4-methylpyridin-3-amine
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Dissolve 4-methylpyridin-3-amine in a mixture of DMSO and water at 0 °C.
-
Add N-bromosuccinimide (NBS) in portions to the solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting solid by filtration and dry it.
-
Dissolve the dried solid in ethyl acetate, dry the solution with sodium sulfate, and filter.
-
Remove the solvent by vacuum evaporation to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)) to determine the molecular weight and fragmentation pattern.
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathways and Applications
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its direct application in drug development. However, substituted pyridines are a common scaffold in medicinal chemistry, and this compound's reactive sites make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its utility lies in its potential as a versatile intermediate for creating libraries of compounds for screening in various drug discovery programs. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities.
References
Potential Research Areas for 2,6-Dibromo-4-methylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The molecule 2,6-Dibromo-4-methylpyridin-3-amine presents a versatile scaffold for novel chemical library synthesis and drug discovery. Its key structural features—two reactive bromine atoms at the C2 and C6 positions, a nucleophilic amino group at C3, and a methyl group at C4—offer multiple avenues for chemical modification and functionalization. This technical guide explores potential research areas for this compound, providing a comprehensive overview of its synthetic utility and proposing its application in the development of kinase inhibitors, agents for neurodegenerative diseases, and novel heterocyclic systems. Detailed experimental protocols and structured data are provided to facilitate further investigation.
Introduction to this compound
The pyridine nucleus is a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds. The strategic placement of various substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound is a highly functionalized pyridine derivative that holds significant potential as a building block in organic synthesis and medicinal chemistry. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amino groups. The 3-amino group can act as a key pharmacophoric feature or be further derivatized to explore structure-activity relationships (SAR).
Physicochemical Properties
While specific experimental data for this compound is not widely available, the properties of a closely related isomer, 3,5-Dibromo-4-methylpyridin-2-amine, are provided below for reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Br₂N₂ | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| Melting Point | 123-124 °C | [2] |
| Boiling Point | 276.5±35.0 °C (Predicted) | [2] |
| pKa | 2.52±0.50 (Predicted) | [2] |
| LogP | 2.3 (Predicted) | [1] |
Proposed Synthesis of this compound
A plausible synthetic route to the title compound can be envisioned starting from a commercially available aminomethylpyridine precursor, followed by a bromination step.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Potential Research Area 1: Kinase Inhibitors
The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5] The amino group can form key hydrogen bond interactions with the hinge region of the kinase active site. The two bromine atoms on this compound provide ideal handles for introducing substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
dot
Caption: Signaling pathway for kinase inhibition using this compound derivatives.
Proposed Experiments and Protocols
A library of analogs can be synthesized via selective mono- or di-functionalization of the 2,6-dibromo positions using palladium-catalyzed cross-coupling reactions.
Table 1: Proposed Cross-Coupling Reactions for Library Synthesis
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | C-C bond formation |
| Buchwald-Hartwig | Primary/Secondary amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | C-N bond formation |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | C-C bond formation |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.[6]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours, with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography.
The synthesized compounds should be screened against a panel of kinases to determine their inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: Perform kinase assays in a suitable buffer containing the kinase, a peptide substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, for example, using a fluorescence-based method or radiometric assay.
-
Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Potential Research Area 2: Modulators of Protein Aggregation in Neurodegenerative Diseases
Substituted pyridines, particularly those with 2,6-diaminopyridine motifs, have been investigated as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[1] The 2,6-disubstituted pyridine core can interact with the β-sheet structure of Aβ aggregates through hydrogen bonding.
dot
Caption: Experimental workflow for investigating Aβ aggregation inhibitors.
Proposed Experiments and Protocols
A series of 2,6-diaminopyridine derivatives can be synthesized from this compound via a double Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Di-amination
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 2.5 eq) in a reaction vessel.[7][8]
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
This assay is used to monitor the formation of amyloid fibrils in the presence of potential inhibitors.
Experimental Protocol: ThT Assay
-
Preparation: Prepare solutions of Aβ peptide, Thioflavin T, and the test compounds in a suitable buffer.
-
Incubation: Mix the Aβ peptide with the test compounds at various concentrations and incubate at 37 °C to induce aggregation.
-
Measurement: At different time points, add Thioflavin T to the samples and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).
-
Analysis: An increase in fluorescence indicates Aβ fibril formation. Plot fluorescence intensity versus time to determine the extent of inhibition by the test compounds.
Potential Research Area 3: Synthesis of Novel Heterocyclic Scaffolds
The highly functionalized nature of this compound makes it an excellent starting material for the synthesis of novel fused heterocyclic systems. The amino and bromo groups can participate in intramolecular cyclization reactions to form new ring systems with potential biological activities.
dot
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
In-Depth Technical Guide to the Safety and Handling of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dibromo-4-methylpyridin-3-amine (CAS No. 126354-83-4). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely. Due to the limited publicly available safety data for this specific compound, this guide also draws upon information from structurally related bromo-methylpyridine derivatives to provide a more complete, albeit provisional, safety profile. A comprehensive risk assessment should be conducted before handling this compound.
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | frastructure | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | frastructure | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | frastructure | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | frastructure | Warning | H335: May cause respiratory irritation |
Note: The GHS classification presented above is inferred from available data on similar chemical structures and should be treated as a preliminary hazard assessment.
Safe Handling and Storage
Adherence to strict laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of appropriate PPE. The following table outlines the recommended personal protective equipment.
| Protection Type | Recommended Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or if handling large quantities. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). |
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial. The following table provides first aid guidance.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols and Methodologies
Currently, there are no standardized, publicly available experimental protocols specifically detailing the safe use of this compound in research applications. All experimental work should be preceded by a thorough literature review and a comprehensive, experiment-specific risk assessment.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of chemical compounds.
This comprehensive guide is intended to promote a strong safety culture when handling this compound. Researchers, scientists, and drug development professionals are encouraged to use this document as a starting point for developing their own specific safety protocols in conjunction with their institution's environmental health and safety guidelines.
Navigating the Supply and Synthesis of 2,6-Dibromo-4-methylpyridin-3-amine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, accessing specialized chemical intermediates is a critical step in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for the niche building block, 2,6-Dibromo-4-methylpyridin-3-amine (CAS No. 144869-83-2). While direct commercial sources for this specific compound are limited, this guide consolidates available supplier information and presents a plausible synthetic approach based on established chemical principles for related molecules.
Commercial Availability
Direct, off-the-shelf commercial suppliers for this compound are not abundant, suggesting its status as a specialized or custom-synthesis compound. However, a deuterated isotopologue is available from at least one supplier, which may be of interest for specific research applications such as metabolic studies.
Table 1: Commercial Supplier Data for 2,6-Dibromo-4-(methyl-d3)pyridin-3-amine
| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight |
| Key Organics | 2,6-dibromo-4-(methyl-d3)pyridin-3-amine | >95% | C₆H₃D₃Br₂N₂ | 268.95 |
Physicochemical Properties
Below is a summary of key physicochemical properties for a closely related, non-deuterated analogue, 3,5-Dibromo-4-methylpyridin-2-amine (CAS 3430-29-3), which can serve as an estimate.
Table 2: Physicochemical Data for 3,5-Dibromo-4-methylpyridin-2-amine
| Property | Value |
| Molecular Formula | C₆H₆Br₂N₂ |
| Molecular Weight | 265.93 g/mol [1][2] |
| Form | Solid[1] |
| Melting Point | 123-124 °C[1] |
| Boiling Point | 276.5 ± 35.0 °C[1] |
Proposed Synthetic Protocol
Given the sparse availability of the target compound, a viable option for researchers is laboratory-scale synthesis. While a specific protocol for this compound is not readily found in the searched literature, a general multi-step synthesis can be proposed based on common organic chemistry reactions for pyridine systems. A potential pathway could start from a more accessible precursor like 4-methylpyridin-3-amine and involve a regioselective bromination step.
Experimental Workflow: Proposed Synthesis of this compound
The following diagram outlines a logical workflow for the synthesis, purification, and analysis of the target compound.
Caption: Proposed workflow for synthesis and purification.
Detailed Methodology:
-
Amine Protection: The starting material, 4-methylpyridin-3-amine, would first have its amino group protected to prevent side reactions and to help direct the bromination. This can be achieved by reacting it with an acetylating agent like acetic anhydride.
-
Bromination: The protected intermediate is then subjected to bromination. An electrophilic brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent) would be used. The reaction conditions (temperature, stoichiometry of the brominating agent) would need to be carefully controlled to achieve dibromination at the desired 2 and 6 positions of the pyridine ring.
-
Deprotection: Following bromination, the protecting group on the amine is removed, typically via acid or base hydrolysis, to yield the crude desired product.
-
Workup and Purification: The reaction mixture would undergo a standard aqueous workup, including extraction with an organic solvent. The crude product would then be purified, likely through flash column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.
-
Analysis: The identity and purity of the final compound should be confirmed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Role in Drug Discovery and Development
While specific biological activities or signaling pathway involvements for this compound are not documented in the available search results, the substituted pyridine scaffold is a cornerstone in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities and are core components of numerous pharmaceuticals.[3]
The presence of two bromine atoms makes this molecule a versatile intermediate for further chemical modifications, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions allow for the introduction of diverse functional groups at the 2 and 6 positions, enabling the synthesis of a library of compounds for screening in drug discovery programs.
Logical Relationship: Utility in Medicinal Chemistry
The diagram below illustrates the central role of this compound as a scaffold for creating more complex molecules.
Caption: Role as a scaffold in discovery chemistry.
References
- 1. cynorlaboratories.com [cynorlaboratories.com]
- 2. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Dibromo-4-methylpyridin-3-amine from 4-methylpyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 2,6-Dibromo-4-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-methylpyridine. The described synthetic route involves an initial bromination, followed by amination, protection of the resulting amino group, a second regioselective dibromination, and final deprotection to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound from 4-methylpyridine is a multi-step process that necessitates careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-methylpyridine
This procedure outlines the regioselective bromination of 4-methylpyridine at the 3-position.
Materials:
-
4-methylpyridine
-
20% Fuming sulfuric acid (oleum)
-
Bromine (Br₂)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, add 720 mL of 20% fuming sulfuric acid.
-
To the stirred acid, add 140 g of 4-methylpyridine.
-
Heat the mixture to 160°C.
-
Slowly add 250 g of bromine dropwise to the reaction mixture, maintaining the temperature between 160-170°C.
-
After the addition is complete, continue to stir the reaction mixture at 160-170°C for 15 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by adding sodium carbonate until the pH reaches 10-11.
-
Perform steam distillation on the neutralized mixture.
-
Extract the distillate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 4-methylpyridine | [1] |
| Key Reagents | Bromine, Fuming H₂SO₄ | [1] |
| Reaction Temperature | 160-170°C | [1] |
| Reaction Time | 15 hours | [1] |
| Yield | 66% | [1] |
Step 2: Synthesis of 3-amino-4-methylpyridine
This protocol describes the amination of 3-bromo-4-methylpyridine using ammonia in the presence of a copper catalyst.
Materials:
-
3-bromo-4-methylpyridine
-
Methanol
-
Copper (II) sulfate (CuSO₄)
-
Ammonia gas (NH₃)
-
Ethyl acetate
Procedure:
-
In a high-pressure autoclave, add 300 mL of methanol, 150 g of 3-bromo-4-methylpyridine, and 5 g of copper sulfate.
-
Pressurize the autoclave with ammonia gas to 5 atm.
-
Heat the reaction mixture to 160°C and maintain for 8 hours.
-
After cooling, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[1]
| Parameter | Value | Reference |
| Starting Material | 3-bromo-4-methylpyridine | [1] |
| Key Reagents | NH₃, CuSO₄ | [1] |
| Reaction Temperature | 160°C | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | 95% | [1] |
Step 3: Protection of 3-amino-4-methylpyridine
This procedure details the protection of the amino group of 3-amino-4-methylpyridine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
3-amino-4-methylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-amino-4-methylpyridine in dichloromethane.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-methylpyridin-3-yl)carbamate.
| Parameter | Value | Reference |
| Starting Material | 3-amino-4-methylpyridine | General Procedure |
| Key Reagents | (Boc)₂O, TEA | General Procedure |
| Reaction Temperature | 0°C to room temperature | General Procedure |
| Reaction Time | Overnight | General Procedure |
| Yield | >90% (Estimated) | General Procedure |
Step 4: Synthesis of tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate
This protocol describes the regioselective dibromination of the protected aminopyridine.
Materials:
-
tert-butyl (4-methylpyridin-3-yl)carbamate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve tert-butyl (4-methylpyridin-3-yl)carbamate in acetonitrile.
-
Add N-Bromosuccinimide (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate.
| Parameter | Value | Reference |
| Starting Material | tert-butyl (4-methylpyridin-3-yl)carbamate | Proposed Method |
| Key Reagents | N-Bromosuccinimide | Proposed Method |
| Reaction Temperature | Room temperature | Proposed Method |
| Reaction Time | 24 hours | Proposed Method |
| Yield | Not reported (Estimated 50-70%) | Proposed Method |
Step 5: Synthesis of this compound
This final step involves the deprotection of the Boc-protected diamine to yield the target product.
Materials:
-
tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
| Parameter | Value | Reference |
| Starting Material | tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate | General Procedure |
| Key Reagents | Trifluoroacetic acid | General Procedure |
| Reaction Temperature | 0°C to room temperature | General Procedure |
| Reaction Time | 2-4 hours | General Procedure |
| Yield | >95% (Estimated) | General Procedure |
Summary of Quantitative Data
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Bromination | 4-methylpyridine | 3-bromo-4-methylpyridine | 66 |
| 2 | Amination | 3-bromo-4-methylpyridine | 3-amino-4-methylpyridine | 95 |
| 3 | Protection | 3-amino-4-methylpyridine | tert-butyl (4-methylpyridin-3-yl)carbamate | >90 (Est.) |
| 4 | Dibromination | tert-butyl (4-methylpyridin-3-yl)carbamate | tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate | 50-70 (Est.) |
| 5 | Deprotection | tert-butyl (2,6-dibromo-4-methylpyridin-3-yl)carbamate | This compound | >95 (Est.) |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Fuming sulfuric acid is highly corrosive. Handle with extreme care.
-
High-pressure reactions should only be carried out by trained personnel using appropriate equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines. The 2,6-diaminopyridine scaffold is a prevalent motif in numerous biologically active compounds, and the selective functionalization of precursors like 2,6-Dibromo-4-methylpyridin-3-amine is a key strategy for accessing novel derivatives.[3]
This document provides detailed application notes and a generalized protocol for the selective mono-amination of this compound. The presence of an amino group at the 3-position and a methyl group at the 4-position introduces specific electronic and steric considerations that influence the choice of catalytic system and reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction of one of the C-Br bonds with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The generally accepted catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[1][2] Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, particularly for achieving mono-amination over di-amination.
Data Presentation: Comparative Reaction Conditions for Buchwald-Hartwig Amination of Substituted 2-Bromopyridines
The following table summarizes various conditions reported for the Buchwald-Hartwig amination of related 2-bromopyridine substrates. This data provides a strong basis for the development of a specific protocol for this compound.
| Substrate | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [4] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (Varies) | dppp (Varies) | NaOtBu (Varies) | Toluene | 80 | Varies | 55-98 | [5] |
| 2,6-Dibromopyridine | Primary Alkylamines | - (CuI used) | - (DMPAO used) | K₂CO₃ | Water | 150-205 | 2.5 | High | [6] |
| Substituted Halopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Varies | Moderate to High | [7] |
Note: The reaction on 2,6-dibromopyridine with primary alkylamines utilized a copper-catalyzed system, which represents an alternative approach.
Experimental Protocol: General Procedure for Mono-amination
This protocol is a general guideline and may require optimization for specific amines and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Solvent and Reagent Addition: Seal the vessel and evacuate and backfill with the inert gas (repeat three times). Add the anhydrous solvent via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine coupling partner to the reaction mixture. For volatile amines, addition as a solution in the reaction solvent is recommended.[8][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Cesium carbonate is an irritant. Handle with appropriate care and avoid contact with skin and eyes.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Always consult the specific Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting
-
Low or No Conversion:
-
Catalyst/Ligand Inactivity: Ensure the use of fresh, high-purity palladium precatalyst and ligand. The choice of ligand is crucial; for electron-rich pyridines, bulky, electron-rich phosphine ligands like XPhos or RuPhos may be beneficial.
-
Base Strength: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary for less acidic amines. Ensure the base is anhydrous.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are employed.
-
Solvent Purity: The solvent must be anhydrous and deoxygenated.
-
-
Formation of Di-aminated Product:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor mono-amination.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is maximized to prevent further reaction. Lowering the reaction temperature may also improve selectivity.
-
-
Side Reactions: The presence of the free amino group on the substrate could potentially lead to side reactions. If competitive N-arylation of the substrate's amino group is observed, protection of this group may be necessary.
Conclusion
The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-substituted derivatives of this compound. Careful consideration of the catalyst system, base, and reaction conditions is essential for achieving high yields and selectivity for the desired mono-aminated product. The protocol and data presented in these application notes serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and materials science applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-methylpyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in various drug candidates. The presence of two bromine atoms allows for selective mono- or di-substitution, offering a pathway to a diverse array of molecular architectures.
The protocols provided herein are based on established methodologies for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2][3] For this compound, the differential reactivity of the two bromine atoms may allow for selective functionalization under carefully controlled conditions.
Data Presentation: Exemplary Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of brominated aminopyridines, which can be adapted for this compound.
| Component | Reagent/Condition | Molar Equivalents/Concentration | Role | Reference |
| Substrate | This compound | 1.0 eq | Electrophile | N/A |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 eq | Nucleophile | [1] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | 1 - 5 mol% | Catalyst | [1][4] |
| Base | Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 eq | Activates Boronic Acid | [1][5] |
| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water | 0.1 - 0.5 M | Solvent | [1][6] |
| Temperature | 85 - 95 °C | N/A | Reaction Temperature | [5] |
| Reaction Time | 12 - 18 hours | N/A | Reaction Duration | [4] |
Detailed Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol is designed as a starting point and may require optimization for specific arylboronic acids and desired selectivity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridine.[1][6]
-
Reaction: Stir the reaction mixture at 85-95 °C.[5]
-
Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-18 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[4]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified mono-arylated product.[1]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dibromo-4-methylpyridin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover five major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Introduction
The selective functionalization of this compound is a powerful strategy for the synthesis of novel compounds with diverse applications. The presence of two bromine atoms at positions 2 and 6 allows for selective mono- or di-substitution, enabling the creation of a wide array of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon and carbon-nitrogen bonds.[1][2]
General Experimental Workflow
The general workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.[1]
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Data Presentation: Cross-Coupling Reaction Conditions
The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. The yields are based on reactions with analogous substrates and should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions [3][4]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 80-90 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 12 | 75-85 |
Table 2: Buchwald-Hartwig Amination Conditions [5]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
Table 3: Sonogashira Coupling Conditions [6]
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85-95 |
| Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90-96 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | 65 | 12 | 80-90 |
Table 4: Heck Coupling Conditions [7][8]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 75-85 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | 65-75 |
Table 5: Stille Coupling Conditions [9][10]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 16 | 80-90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | DMF | 90 | 12 | 85-95 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 100 | 24 | 70-80 |
Catalytic Cycle Visualization
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium cross-coupling.
Experimental Protocols
Note: These protocols are representative and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
This protocol describes the mono-arylation of this compound with phenylboronic acid.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol details the mono-amination of this compound with morpholine.[5]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, morpholine, and NaOtBu.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This protocol describes the mono-alkynylation of this compound with phenylacetylene.[6]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Anhydrous DMF (3 mL)
-
Et₃N (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 100 °C for 3 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Heck Coupling Protocol
This protocol outlines the mono-vinylation of this compound with styrene.[8]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, styrene, and Et₃N.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling Protocol
This protocol details the mono-arylation of this compound with tributyl(phenyl)stannane.[9]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the tributyl(phenyl)stannane.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Versatility of 2,6-Dibromo-4-methylpyridin-3-amine as a Synthetic Building Block in Drug Discovery
2,6-Dibromo-4-methylpyridin-3-amine is a highly functionalized pyridine derivative that serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its strategic arrangement of two bromine atoms and an amino group on a pyridine core allows for sequential and regioselective functionalization, making it an attractive building block for the construction of complex molecular architectures, particularly for the development of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, such as 2,6-disubstituted pyridines, imidazo[1,2-a]pyridines, and pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in numerous biologically active compounds and approved drugs.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines, imidazopyridines, and pyrido[2,3-d]pyrimidines are recognized as "privileged structures" in medicinal chemistry, particularly in the field of oncology.[1] These core structures are frequently found in small molecule kinase inhibitors that target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of drug targets.
The this compound scaffold offers multiple avenues for diversification. The bromine atoms at the C2 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents. The amino group at the C3 position can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases.
Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be performed in a stepwise and regioselective manner. The bromine at the C6 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C2 position, which is sterically hindered by the adjacent amino and methyl groups. This differential reactivity allows for the selective mono-arylation at the C6 position, leaving the C2 bromine available for subsequent transformations.
Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C6 position with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-bromo-6-aryl-4-methylpyridin-3-amine.
Quantitative Data:
| Starting Material | Arylboronic Acid | Product | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 78 | [2] |
Note: The yields presented are for a structurally similar starting material and are representative of what can be expected for the Suzuki-Miyaura coupling of brominated aminopyridines.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridines
This protocol describes the synthesis of an imidazo[1,2-a]pyridine derivative from a 2-amino-6-bromopyridine intermediate, which can be prepared from this compound via a regioselective nucleophilic aromatic substitution or other selective functionalization at the C2 position.
Materials:
-
2-Amino-6-bromo-4-methylpyridine derivative
-
α-Bromoketone (e.g., 2-bromoacetophenone) (1.0 equivalent)
-
Sodium bicarbonate (NaHCO₃) (1.5 equivalents)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-amino-6-bromo-4-methylpyridine derivative (1.0 mmol) in ethanol (10 mL), add the α-bromoketone (1.0 mmol) and sodium bicarbonate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of a library of potential kinase inhibitors, utilizing 2,6-Dibromo-4-methylpyridin-3-amine as a versatile starting material. The protocols outlined below describe a strategic approach to introduce molecular diversity through sequential palladium-catalyzed cross-coupling reactions, culminating in the formation of complex heterocyclic structures with potential therapeutic applications.
Introduction
The pyridine scaffold is a privileged core structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an ideal framework for designing potent and selective enzyme inhibitors.[2] Specifically, substituted aminopyridines are well-established pharmacophores for targeting the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation.[2][3]
This compound is a highly functionalized starting material that offers multiple reaction sites for chemical elaboration. The two bromine atoms at positions 2 and 6 can be selectively functionalized using various cross-coupling methodologies, while the amino group at position 3 can serve as a key interaction point with the target protein or be used for further annulation reactions to construct fused heterocyclic systems. This application note details the synthetic strategy, experimental protocols, and potential biological evaluation of novel compounds derived from this versatile building block.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a three-step process to generate a library of diverse compounds. The workflow is designed to allow for the introduction of two different aryl or heteroaryl substituents at the C2 and C6 positions of the pyridine ring, followed by a cyclization reaction to form a fused imidazo[4,5-b]pyridine core, a known scaffold for kinase inhibition.[4]
Caption: Synthetic workflow for the preparation of kinase inhibitors.
Experimental Protocols
Protocol 1: Selective Monosubstitution via Suzuki-Miyaura Cross-Coupling
This protocol describes the selective introduction of an aryl group at the C6 position of this compound. The C6 position is generally more reactive towards Suzuki-Miyaura coupling than the C2 position in similar systems.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Bromo-6-aryl-4-methylpyridin-3-amine.
Protocol 2: Disubstitution of the Pyridine Core
This protocol outlines the introduction of a second substituent at the C2 position of the 2-Bromo-6-aryl-4-methylpyridin-3-amine intermediate. Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be employed to introduce further diversity.
A. Suzuki-Miyaura Cross-Coupling (C-C bond formation):
Materials:
-
2-Bromo-6-aryl-4-methylpyridin-3-amine (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the 2-Bromo-6-aryl-4-methylpyridin-3-amine as the starting material.
-
The reaction may require slightly higher temperatures (100 °C) or longer reaction times (18-24 hours) due to the potentially reduced reactivity of the C2 position.
-
Purify the crude product by column chromatography to yield the 2,6-diaryl-4-methylpyridin-3-amine.
B. Buchwald-Hartwig Amination (C-N bond formation):
Materials:
-
2-Bromo-6-aryl-4-methylpyridin-3-amine (from Protocol 1)
-
Amine (e.g., benzylamine, morpholine) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 5 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-Bromo-6-aryl-4-methylpyridin-3-amine and anhydrous toluene.
-
Add the desired amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3: Construction of the Imidazo[4,5-b]pyridine Core
This protocol describes the formation of the fused imidazole ring, a common scaffold in kinase inhibitors.[4]
Materials:
-
2,6-Disubstituted-4-methylpyridin-3-amine (from Protocol 2)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of the 2,6-disubstituted-4-methylpyridin-3-amine (1.0 mmol) in ethanol (10 mL), add triethyl orthoformate (3.0 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final imidazo[4,5-b]pyridine derivative.
Data Presentation: Hypothetical Biological Activity
The synthesized compounds can be screened against a panel of protein kinases to determine their inhibitory activity. The following table presents hypothetical IC₅₀ values for a selection of final compounds against representative kinase targets, based on the activity of similar scaffolds found in the literature.[3][5]
| Compound ID | R¹ (at C6) | R² (at C2) | Target Kinase | Hypothetical IC₅₀ (nM) |
| CMPD-01 | Phenyl | 4-Fluorophenyl | p38α | 55 |
| CMPD-02 | Phenyl | Morpholinyl | JNK1 | 78 |
| CMPD-03 | 3-Pyridyl | 4-Fluorophenyl | PLK4 | 35 |
| CMPD-04 | 3-Pyridyl | Morpholinyl | ALK | 92 |
| CMPD-05 | 4-Methoxyphenyl | Anilinyl | JNK1 | 65 |
| CMPD-06 | 4-Methoxyphenyl | Benzylaminyl | p38α | 48 |
Targeted Signaling Pathway
Many kinase inhibitors derived from aminopyridine scaffolds target key signaling pathways involved in cell proliferation and survival, such as the p38 MAP kinase pathway.[2] Inhibition of p38 kinase can modulate inflammatory responses and is a therapeutic strategy for various inflammatory diseases.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The protocols provided herein offer a robust framework for the generation of a library of potential kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. The amenability of the starting material to selective and sequential cross-coupling reactions allows for a systematic exploration of the chemical space around this privileged core, facilitating the identification of potent and selective modulators of key signaling pathways for therapeutic intervention.
References
Scalable Synthesis of 2,6-Dibromo-4-methylpyridin-3-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the scalable synthesis of 2,6-Dibromo-4-methylpyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The protocol is designed to be robust and reproducible, suitable for laboratory-scale synthesis with considerations for future scale-up.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core allows for diverse chemical modifications, making it a crucial component in drug discovery and development. This protocol outlines a reliable three-step synthetic route starting from the commercially available 3-Amino-4-methylpyridine. The methodology involves the protection of the amino group, followed by a selective dibromination, and subsequent deprotection to yield the final product.
Overall Reaction Scheme
The synthesis proceeds through the following three key steps:
-
Acetylation: Protection of the amino group of 3-Amino-4-methylpyridine as an acetamide.
-
Dibromination: Selective bromination of the protected intermediate at the 2 and 6 positions of the pyridine ring.
-
Deprotection: Hydrolysis of the acetamide to reveal the target this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-methylpyridin-3-yl)acetamide (Protection)
This step involves the acetylation of the starting material to protect the amino group and modulate its directing effect in the subsequent bromination.
Materials:
-
3-Amino-4-methylpyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Amino-4-methylpyridine (1.0 eq) in a mixture of pyridine (2-3 volumes) and toluene (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford N-(4-methylpyridin-3-yl)acetamide as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Expected Yield |
| 3-Amino-4-methylpyridine | 108.14 | 1.0 | >98% | - |
| Acetic Anhydride | 102.09 | 1.1-1.2 | >99% | - |
| N-(4-methylpyridin-3-yl)acetamide | 150.18 | - | >98% | 90-95% |
Step 2: Synthesis of N-(2,6-dibromo-4-methylpyridin-3-yl)acetamide (Dibromination)
This crucial step introduces the two bromine atoms at the desired positions on the pyridine ring.
Materials:
-
N-(4-methylpyridin-3-yl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(4-methylpyridin-3-yl)acetamide (1.0 eq) in anhydrous acetonitrile (10-15 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of N-Bromosuccinimide (2.2 eq) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(2,6-dibromo-4-methylpyridin-3-yl)acetamide, which can be used in the next step without further purification or can be purified by column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Expected Yield |
| N-(4-methylpyridin-3-yl)acetamide | 150.18 | 1.0 | >98% | - |
| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | >99% | - |
| N-(2,6-dibromo-4-methylpyridin-3-yl)acetamide | 307.99 | - | >95% | 75-85% |
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group to yield the target compound.
Materials:
-
N-(2,6-dibromo-4-methylpyridin-3-yl)acetamide
-
Hydrochloric acid (6 M)
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask containing N-(2,6-dibromo-4-methylpyridin-3-yl)acetamide (1.0 eq), add 6 M hydrochloric acid (10-20 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly add 10 M sodium hydroxide solution to basify the mixture to a pH of 9-10, while maintaining the temperature below 20 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Expected Yield |
| N-(2,6-dibromo-4-methylpyridin-3-yl)acetamide | 307.99 | 1.0 | >95% | - |
| This compound | 266.95 | - | >98% | 85-95% |
Experimental Workflow
The overall workflow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
N-Bromosuccinimide (NBS) is a corrosive solid and should be handled with caution.
-
Concentrated acids and bases are highly corrosive. Handle with appropriate care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
This application note provides a detailed and scalable three-step protocol for the synthesis of this compound. The procedure is based on well-established chemical transformations and is optimized for high yields and purity. This protocol is intended to be a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science.
One-Pot Synthesis of 6-Azaindoles from 3-Amino-4-Methylpyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azaindole, also known as 1H-pyrrolo[2,3-c]pyridine, is a crucial heterocyclic scaffold in medicinal chemistry, featured in FDA-approved drugs like the HIV entry inhibitor Fostemsavir. This document provides detailed protocols for the one-pot synthesis of substituted 6-azaindoles from readily available 3-amino-4-methylpyridines. The primary method detailed is a scalable, metal-free, formal [4+1] electrophilic cyclization using reagents such as trifluoroacetic anhydride (TFAA) and the Vilsmeier-Haack reagent (VHR). This approach offers a robust and efficient route to functionalized 6-azaindoles, valuable for building blocks in drug discovery programs.
Introduction
The synthesis of the 6-azaindole core has been a subject of significant interest due to its prevalence in biologically active compounds. Traditional multi-step syntheses can be time-consuming and inefficient. The development of one-pot methodologies from simple precursors like 3-amino-4-methylpyridines represents a significant advancement. This application note focuses on an electrophilic [4+1] cyclization strategy where the C1-bielectrophile for the pyrrole ring formation is derived from an external acyl donor. This method is notable for its operational simplicity, scalability, and avoidance of heavy metal catalysts.[1][2]
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of 6-azaindoles using different electrophilic reagents.
Table 1: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles using TFAA
| Starting Material (3-Amino-4-methylpyridine derivative) | Product | Yield (%) | Reference |
| 3-amino-4-methylpyridine | 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 82 | [1] |
| 5-bromo-3-amino-4-methylpyridine | 5-bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 75 | [2] |
| 5-chloro-3-amino-4-methylpyridine | 5-chloro-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 78 | [2] |
Table 2: Synthesis of 6-Azaindoles using other Electrophiles
| Starting Material | Electrophile | Product | Yield (%) | Reference |
| 3-amino-4-methylpyridine | Vilsmeier-Haack Reagent (VHR) | 3-formyl-6-azaindole | 62 | [1][3] |
| 3-amino-4-methylpyridine | Difluoroacetic Anhydride (DFAA) | 2-difluoromethyl-3-difluoroacetyl-6-azaindole | 86 | [1][2] |
| 3-amino-4-methylpyridine | Acetic Anhydride (Ac₂O) | No cyclization observed | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole using TFAA
This protocol is based on the scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[1][2]
Materials:
-
3-amino-4-methylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Dry pyridine
-
Water
-
Chloroform (CHCl₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
Prepare a 0.2 M solution of 3-amino-4-methylpyridine in dry pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3.3 equivalents of trifluoroacetic anhydride (TFAA) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
After 48 hours, dilute the reaction mixture with water.
-
Extract the aqueous mixture with chloroform (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using an ethyl acetate-hexane gradient to yield the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.
Protocol 2: Synthesis of 3-Formyl-6-azaindole using Vilsmeier-Haack Reagent (VHR)
This protocol describes the synthesis of 3-formyl-6-azaindole via Vilsmeier-Haack formylation.[3][4]
Materials:
-
3-amino-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Potassium carbonate (K₂CO₃) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, add 3.3 equivalents of phosphorus oxychloride (POCl₃) dropwise to 10 mL of N,N-dimethylformamide (DMF) at room temperature and stir for 15 minutes.
-
Add 1 equivalent of 3-amino-4-methylpyridine to the resulting solution.
-
Stir the reaction mixture for 48 hours at room temperature.
-
If a precipitate forms, filter it off and wash with acetonitrile.
-
Dissolve the precipitate in water and neutralize with a potassium carbonate (K₂CO₃) solution to a pH of 10.
-
If no precipitate forms in step 4, extract the alkaline solution with ethyl acetate (3 x 30 mL).
-
Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under vacuum to afford the pure 3-formyl-6-azaindole.
Visualizations
Caption: Workflow for the synthesis of 6-azaindoles using TFAA.
Caption: Workflow for the synthesis of 6-azaindoles using VHR.
Caption: Logical relationship of reactants to product.
References
Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-methylpyridin-3-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms, a nucleophilic amino group, and a methyl group on the pyridine core offers multiple points for diversification. The derivatization of the primary amino group at the 3-position is a key strategy for modulating the physicochemical properties, biological activity, and structural complexity of molecules derived from this scaffold. The steric hindrance imposed by the adjacent bromine atom and the electronic-withdrawing nature of the dibrominated pyridine ring influence the reactivity of the amino group, often necessitating carefully optimized reaction conditions.
This document provides detailed protocols for three fundamental derivatizations of the amino group on this compound: N-acylation, N-sulfonylation, and N-alkylation. The methodologies are designed to be robust and applicable for library synthesis and lead optimization campaigns.
Overview of Derivatization Pathways
The primary amino group of this compound can undergo various transformations to yield amides, sulfonamides, and secondary or tertiary amines, providing access to a diverse range of novel chemical entities.
Caption: Figure 1. General derivatization pathways for the amino group.
N-Acylation: Synthesis of Amides
N-acylation is a common method to introduce a wide variety of functional groups, which can serve as critical pharmacophores or handles for further functionalization. Due to the reduced nucleophilicity of the amino group in the target molecule, acylation may require the use of highly reactive acylating agents or catalysts.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 25 | 4 | 85 |
| 2 | Benzoyl Chloride | Triethylamine / DMAP (cat.) | THF | 60 | 6 | 78 |
| 3 | Acetic Anhydride | Pyridine | Dioxane | 80 | 12 | 92[1] |
| 4 | 4-Fluorobenzoyl Chloride | DIPEA | Acetonitrile | 50 | 8 | 81 |
| 5 | Cyclopropanecarbonyl Chloride | Pyridine | DCM | 25 | 5 | 75 |
Note: Yields are based on analogous reactions with sterically hindered or electron-deficient aminopyridines and are representative.
Experimental Protocol: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes a general method for the N-acylation using an acyl chloride in the presence of a base. For less reactive acyl chlorides, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is recommended.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl Chloride, 1.1 eq.)
-
Base (e.g., Triethylamine, 2.0 eq.)
-
Catalyst (e.g., DMAP, 0.1 eq., optional)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Add triethylamine (2.0 eq.) and DMAP (0.1 eq., if needed) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-acyl derivative.
Caption: Figure 2. Experimental workflow for a typical N-acylation reaction.
N-Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides from this compound introduces a key structural motif prevalent in many therapeutic agents. The reaction typically involves a sulfonyl chloride and a suitable base.
Data Presentation: Representative N-Sulfonylation Reactions
| Entry | Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanesulfonyl Chloride | Pyridine | DCM | 40 | 12 | 75 |
| 2 | p-Toluenesulfonyl Chloride | Triethylamine | Acetonitrile | 80 | 16 | 68 |
| 3 | Benzenesulfonyl Chloride | K₂CO₃ | DMF | 100 | 10 | 72 |
| 4 | 4-Nitrobenzenesulfonyl Chloride | Pyridine | Chloroform | 60 | 12 | 80 |
| 5 | 2-Thiophenesulfonyl Chloride | DIPEA | THF | 65 | 18 | 65 |
Note: Yields are based on analogous reactions with other aminopyridines and are representative.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol provides a general method for the synthesis of sulfonamides from an aminopyridine and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl Chloride, 1.2 eq.)
-
Base (e.g., Pyridine or Triethylamine, 2.5 eq.)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Add pyridine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C.
-
Stir the reaction for 12-18 hours, monitoring for completion by TLC or LC-MS.
-
Cool the mixture and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography to yield the pure sulfonamide.
Caption: Figure 3. Experimental workflow for a typical N-sulfonylation reaction.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Direct N-alkylation of the sterically hindered and electron-deficient amino group can be challenging. Reductive amination offers a powerful and controlled alternative for the synthesis of N-alkylated derivatives.[2][3][4][5][6][7][8] This protocol describes a one-pot reductive amination procedure.
Data Presentation: Representative N-Alkylation Reactions via Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 25 | 24 | 83[2] |
| 2 | Acetone | NaBH₃CN | Methanol | 25 | 12 | 70 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 18 | 79 |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 25 | 24 | 81 |
| 5 | Pivalaldehyde | NaBH₃CN | Methanol | 40 | 36 | 65 |
Note: Yields are based on analogous reactions with 3-amino-4-halopyridines and are representative.[2]
Experimental Protocol: General Procedure for Reductive Amination
This protocol details a one-pot synthesis of N-alkylated aminopyridines from an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.5 eq.)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)₃, 1.5 eq.)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane - DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.2 eq.), and anhydrous DCE (approx. 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step, particularly for ketones.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the pure N-alkylated product.
Caption: Figure 4. Experimental workflow for N-alkylation via reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. organicreactions.org [organicreactions.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination [anchorquery.ccbb.pitt.edu]
- 8. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions of Dibrominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of regioselective reactions involving dibrominated pyridines, a critical class of building blocks in medicinal chemistry and materials science. The ability to selectively functionalize one bromine atom over another is paramount for the efficient synthesis of complex molecular architectures. This document outlines key palladium-catalyzed cross-coupling reactions, factors influencing regioselectivity, and detailed experimental protocols.
Introduction to Regioselectivity in Dibrominated Pyridines
Dibrominated pyridines offer two reactive sites for functionalization. The regiochemical outcome of a reaction is determined by a combination of electronic and steric factors inherent to the pyridine ring, as well as the specific reaction conditions, including the choice of catalyst, ligands, and base.[1][2] Generally, the C-Br bond at a position α to the nitrogen atom (C2 or C6) is more electrophilic and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to C-Br bonds at β (C3 or C5) or γ (C4) positions.[1] This inherent reactivity provides a basis for achieving regioselectivity. However, this preference can be modulated or even reversed through strategic selection of catalysts and ligands.[1]
Key Regioselective Reactions and Methodologies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In the case of dibrominated pyridines, achieving high regioselectivity is often a primary objective.
Application: Synthesis of mono-arylated or -vinylated bromopyridines, which are valuable intermediates for further diversification.
Factors Influencing Regioselectivity:
-
Electronic Effects: The C2 position is generally favored for substitution due to its higher electrophilicity.[1][3]
-
Catalyst System: The choice of palladium source and ligand is crucial. For instance, in the case of 2,4-dibromopyridine, C3-symmetric tripalladium clusters have been shown to afford excellent C2-selectivity (up to 98:1), whereas conventional Pd(OAc)2 may yield different results.[4][5][6] The ratio of phosphine ligand to palladium can also influence the regiochemical outcome.[1]
-
Substrate: The nature of the boronic acid or ester can impact reaction efficiency and selectivity. Pinacol esters of arylboronic acids are often effective and can lead to high yields of the C2-selective product.[7]
Data Summary:
| Dibromopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | C2:C4 Ratio | Yield (%) | Reference |
| 2,4-Dibromopyridine | Phenylboronic acid | [Pd3]+ cluster (0.5 mol%) | Cs2CO3 | Dioxane | 100 | 82:3 | >95 (conv.) | [7] |
| 2,4-Dibromopyridine | Arylboronic acid pinacol esters | [Pd3]+ cluster (0.5 mol%) | Cs2CO3 | Dioxane | 100 | up to 98:1 | 91-99 | [4][7] |
| 2,4-Dibromopyridine | Alkenyl/Arylboronic acids | Pd(PPh3)4/TlOH or Pd2dba3/PCy3/K3PO4 | TlOH or K3PO4 | Toluene | 25 | C2 selective | Good | [3][7] |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine [7]
-
To a reaction vessel, add 2,4-dibromopyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and Cs2CO3 (2.0 mmol).
-
Add the C3-symmetric tripalladium cluster catalyst [Pd3]+ (0.005 mmol, 0.5 mol%).
-
Add dioxane (5 mL) as the solvent.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the 2-aryl-4-bromopyridine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.
Application: Synthesis of mono-amino-bromopyridines, key precursors for compounds with diverse biological activities.
Factors Influencing Regioselectivity:
-
Positional Reactivity: Similar to the Suzuki-Miyaura coupling, the C2 position of dihalopyridines is generally more reactive in Buchwald-Hartwig aminations.[8]
-
Ligand Choice: The use of specific phosphine ligands is critical for achieving high yields and selectivity.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required.[9]
Data Summary:
| Dihalopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Selectivity | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines/Heterocyclic amines | Pd(OAc)2 / XPhos | K2CO3 | Toluene | 80 | Highly C2-selective | Good | [8] |
| 2,6-Dibromopyridine | Various amines | Copper(I) iodide / N,N'-dimethylethylenediamine | K3PO4 | DMF | 110 | C2-selective | Good | [10] |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine [8]
-
In an oven-dried Schlenk tube, combine 2,4-dichloropyridine (1.0 mmol), the desired aniline or heterocyclic amine (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 2-amino-4-chloropyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines.
Application: Synthesis of building blocks for functional materials, polymers, and complex natural products.
Factors Influencing Regioselectivity:
-
Chemoselectivity: In polyhalogenated pyridines with different halogens, the reactivity order (I > Br > Cl) can be exploited for selective coupling.[11] For dibromopyridines, electronic effects dominate.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) is standard.[12]
-
Reaction Conditions: The choice of base (typically an amine like triethylamine) and solvent can influence the reaction outcome.
Data Summary:
| Dihalopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Selectivity | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | Pd(PPh3)2Cl2 / CuI | Et3N / THF | THF | RT | Selective for Br positions | Good | [11] |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | C3-selective | up to 96 | [13] |
| 5-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh3)4 / CuI | Et3N | THF | RT | C5-selective | Good | [12] |
Experimental Protocol: Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine [12]
-
To a degassed solution of 5-bromo-3-fluoro-2-cyanopyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in a mixture of THF (4 mL) and triethylamine (2 mL), add Pd(PPh3)4 (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 5-alkynyl-3-fluoro-2-cyanopyridine.
Visualizing Reaction Selectivity and Workflows
The following diagrams illustrate the key concepts of regioselectivity and a general experimental workflow for these reactions.
Caption: Factors influencing regioselectivity in dibrominated pyridines.
Caption: General workflow for cross-coupling reactions.
Caption: Influence of catalyst on Suzuki-Miyaura regioselectivity.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. scirp.org [scirp.org]
Application Notes and Protocols for 2,6-Dibromo-4-methylpyridin-3-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dibromo-4-methylpyridin-3-amine is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a potentially valuable, yet underexplored, building block in medicinal chemistry. While specific applications of this compound are not extensively documented in publicly available literature, its chemical structure, featuring two reactive bromine atoms and a nucleophilic amino group, suggests significant potential for the synthesis of diverse and complex molecular scaffolds. This document outlines the potential applications of this compound as a versatile starting material for the discovery of novel therapeutic agents, with a particular focus on the synthesis of kinase inhibitors. The protocols and data presented herein are illustrative and based on established chemical principles and the known reactivity of analogous compounds.
Chemical Profile and Reactivity
This compound possesses three key functional groups that can be selectively manipulated to generate a library of derivatives:
-
3-Amino Group: This primary aromatic amine can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization followed by substitution, allowing for the introduction of a wide range of substituents.
-
2- and 6-Bromo Groups: The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The carbon-bromine bond is weaker than a carbon-chlorine bond, making these positions highly reactive for such transformations. The electronic environment of the pyridine ring and the nature of the catalyst and ligands can potentially allow for selective functionalization of one bromine atom over the other.
Potential Application: Synthesis of Kinase Inhibitors
Substituted pyridines are a common scaffold in many approved and investigational kinase inhibitors. The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents at the 2, 3, and 6 positions can be elaborated to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.
Hypothetical Kinase Inhibitor Synthesis Workflow
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the synthesis of a kinase inhibitor candidate starting from this compound, as depicted in the workflow above.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To selectively introduce an aryl group at the C6 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane/H₂O solvent mixture and degas the solution with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-aryl-2-bromo-4-methylpyridin-3-amine.
Protocol 2: Acylation of the Amino Group
Objective: To acylate the 3-amino group of the Suzuki coupling product.
Materials:
-
6-Aryl-2-bromo-4-methylpyridin-3-amine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-aryl-2-bromo-4-methylpyridin-3-amine in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain N-(6-aryl-2-bromo-4-methylpyridin-3-yl)amide.
Protocol 3: Buchwald-Hartwig Amination
Objective: To introduce a secondary amine at the C2 position.
Materials:
-
N-(6-Aryl-2-bromo-4-methylpyridin-3-yl)amide (1.0 eq)
-
Secondary amine (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add N-(6-aryl-2-bromo-4-methylpyridin-3-yl)amide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and the secondary amine via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final kinase inhibitor candidate.
Data Presentation (Hypothetical)
The following table presents hypothetical inhibitory activity data for a series of kinase inhibitors synthesized from this compound.
| Compound ID | R¹ (at C6) | R² (Amide) | R³ (at C2) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| DBM-001 | Phenyl | Acetyl | Morpholino | 150 | >1000 |
| DBM-002 | 4-Fluorophenyl | Acetyl | Morpholino | 75 | 850 |
| DBM-003 | 4-Fluorophenyl | Cyclopropylcarbonyl | Morpholino | 50 | 600 |
| DBM-004 | 4-Fluorophenyl | Cyclopropylcarbonyl | N-Methylpiperazinyl | 25 | 300 |
Signaling Pathway Visualization (Hypothetical)
The synthesized compounds could potentially target a signaling pathway implicated in cancer, such as the MAPK/ERK pathway.
While direct applications of this compound in medicinal chemistry are not yet well-documented, its chemical structure presents a wealth of opportunities for the synthesis of novel, biologically active molecules. Its utility as a scaffold for kinase inhibitors is particularly promising. The protocols and conceptual frameworks provided in this document are intended to serve as a guide for researchers to unlock the potential of this versatile building block in drug discovery and development. Further exploration of its reactivity and application in the synthesis of diverse compound libraries is highly encouraged.
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-methylpyridin-3-amine is a strategically functionalized heterocyclic building block with significant potential in the discovery of novel kinase inhibitors. The pyridine core is a well-established scaffold in many FDA-approved kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The two bromine atoms at positions 2 and 6 offer versatile handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The methyl group at the 4-position can influence the solubility and metabolic stability of the resulting compounds, while the amino group at the 3-position can serve as a key hydrogen bond donor.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel kinase inhibitors. The protocols are based on established methodologies for structurally related brominated pyridines and provide a solid foundation for the development of new therapeutic agents.
Synthetic Strategies
The primary synthetic utility of this compound lies in the sequential or simultaneous substitution of the two bromine atoms. This allows for the construction of a diverse library of compounds with various substituents at the 2- and 6-positions of the pyridine ring. The most common and powerful methods for these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A general workflow for the synthesis of kinase inhibitors from this compound is depicted below.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction can be performed selectively at one of the bromine positions or as a double coupling, depending on the stoichiometry of the reagents.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-coupling, 2.2 equivalents for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Stir the reaction mixture at 85-95 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.[1] Similar to the Suzuki coupling, mono- or di-amination can be achieved by controlling the reaction conditions and stoichiometry.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents for mono-amination, 2.5 equivalents for di-amination)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol).
-
Seal the tube with a septum and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 mmol).
-
Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Data Presentation
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| JNK1 | Aminopyrimidine-based | 25 | [3] |
| JNK2 | Aminopyrimidine-based | 12 | [3] |
| p38α | Biphenyl amide | 11 | [3] |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 | [3] |
| VRK1 | Aminopyridine-based | 150 | [3] |
| PLK4 | Aminopyrimidine derivative (8h) | 6.7 | [4] |
| c-Met | 2-aminopyridine-3-carboxamide | 22 | [5] |
Targeted Signaling Pathways
Kinase inhibitors derived from aminopyridine scaffolds can modulate key signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis. A common target for such inhibitors is the mitogen-activated protein kinase (MAPK) signaling cascade, which includes kinases like p38 and JNK. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.
The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway and the potential point of intervention for a kinase inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its structure allows for the facile introduction of a wide range of substituents at the 2- and 6-positions through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented in these application notes provide a strong foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold, potentially leading to the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-4-methylpyridin-3-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,6-Dibromo-4-methylpyridin-3-amine. It is intended for researchers, scientists, and drug development professionals who may be experiencing low yields or other challenges in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other undesirable outcomes during the synthesis.
Q1: My overall yield of this compound is consistently low. What are the most common causes?
A1: Low yields in the bromination of 4-methylpyridin-3-amine are typically traced back to several key factors:
-
Over-bromination: The starting material, 4-methylpyridin-3-amine, contains two activating groups (the amino and methyl groups), making the pyridine ring highly susceptible to electrophilic substitution.[1] This can lead to the formation of tribrominated or other polysubstituted by-products.[2][3]
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a non-optimal choice of solvent can result in a significant amount of unreacted starting material or mono-brominated intermediates remaining in the reaction mixture.
-
Side Reactions: Oxidation of the electron-rich aromatic amine can be a significant side reaction, leading to the formation of dark, tarry impurities that complicate purification and reduce the yield of the desired product.[3]
-
Substrate Deactivation: If the reaction is performed in a highly acidic medium, the basic amino group can be protonated. The resulting ammonium ion (-NH₃⁺) is a deactivating group, which hinders the electrophilic bromination reaction.[3]
-
Purification Losses: The desired product may have similar solubility properties to the by-products, leading to significant material loss during workup, extraction, and purification steps like column chromatography or recrystallization.[3]
Q2: Analysis of my crude product shows significant amounts of a tribrominated species. How can I improve the selectivity for the desired dibromo product?
A2: Preventing over-bromination is critical for achieving a high yield. Consider the following strategies:
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a slight excess (e.g., 2.05-2.2 equivalents) is often necessary to drive the reaction to completion, but a large excess will favor polysubstitution.[2]
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective and controllable brominating agent than elemental bromine (Br₂) for activated rings, reducing the formation of by-products.[4]
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lowering the temperature reduces the reaction rate and can significantly improve selectivity by disfavoring the higher activation energy pathway to the tribrominated product.[2]
-
Protect the Amine Group: The reactivity of the amino group can be temporarily moderated by protecting it as an acetamide. This is achieved by reacting the starting material with acetic anhydride. The N-acetyl group is still an activating ortho-, para-director but is less potent than the free amino group, allowing for more controlled bromination. The protecting group can be removed via hydrolysis after the bromination step.[3][5]
Q3: My reaction seems to stall, and I recover a large amount of starting material. How can I drive the reaction to completion?
A3: Recovering unreacted starting material suggests the reaction conditions are not optimal. To address this, you can:
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature.
-
Evaluate Your Solvent: The choice of solvent is crucial. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can facilitate the reaction.[4] In some cases, acetic acid is used as a solvent for brominations.[6]
-
Check Reagent Quality: Ensure that the brominating agent (e.g., NBS or bromine) has not degraded. NBS, for example, should be recrystallized if it appears discolored.
Q4: My reaction mixture is producing a dark, intractable tar. What causes this and how can it be prevented?
A4: Tar formation is often a result of oxidation or polymerization side reactions involving the highly activated aminopyridine ring. To minimize this:
-
Exclude Air and Light: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. Protecting the reaction vessel from light, especially when using bromine, is also advisable.
-
Control Temperature: Exothermic reactions can lead to a rapid temperature increase, promoting side reactions. Ensure efficient stirring and cooling, especially during the addition of the brominating agent.
-
Purify Starting Material: Impurities in the initial 4-methylpyridin-3-amine can sometimes catalyze polymerization or decomposition. Ensure the starting material is of high purity.
Q5: Purification of the final product is challenging due to persistent impurities. What are the best purification strategies?
A5: Effective purification is key to obtaining a high-purity final product.
-
Column Chromatography: This is the most common method for separating the desired dibromo product from starting material, mono-bromo, and tri-bromo impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product on a larger scale.
-
Acid/Base Extraction: An aqueous acid wash during the workup can help remove any unreacted basic starting material (4-methylpyridin-3-amine).
-
Specialized Chromatography: For removing residual starting material, cation-exchange chromatography can be a highly efficient method.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
A1: The synthesis starts with 4-methylpyridin-3-amine. This compound is then subjected to an electrophilic aromatic substitution reaction to introduce two bromine atoms onto the pyridine ring.
Q2: What are the most effective brominating agents for this reaction?
A2: The choice of brominating agent is critical for controlling selectivity.
-
N-Bromosuccinimide (NBS): Generally preferred for activated systems as it provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[4]
-
Elemental Bromine (Br₂): A powerful brominating agent that can be effective but is often less selective and can lead to a higher proportion of polysubstituted by-products if not used carefully.[2]
-
Bromide/Bromate Salts: Using a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium can generate bromine in situ and offers a greener alternative to using elemental bromine directly.[8]
Q3: How does the solvent choice impact the synthesis?
A3: The solvent can influence both the reaction rate and selectivity.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is effective at dissolving the starting materials and facilitating the bromination with NBS.[4]
-
Acetic Acid: Often used as a solvent for brominations with elemental bromine.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can also be used, but their effectiveness depends on the specific brominating agent and reaction conditions.[9]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes hypothetical but representative outcomes for the dibromination of 4-methylpyridin-3-amine under different conditions, based on general principles of pyridine chemistry.
| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of Dibromo Product (%) | Key Observations |
| Br₂ (2.2) | Acetic Acid | 50-60 | 4 | ~45% | Significant formation of tribromo by-product and some tarring. |
| Br₂ (2.2) | Acetic Acid | 10-20 | 6 | ~60% | Reduced by-product formation compared to higher temperature. |
| NBS (2.2) | DMF | 0-5 | 8 | ~75% | Cleaner reaction profile with good selectivity for the dibromo product.[4] |
| NBS (2.2) | Acetonitrile | 25 | 6 | ~70% | Good selectivity, but potentially slower reaction rate than in DMF. |
Experimental Protocol: Synthesis via NBS Bromination
This protocol is an adapted procedure for the selective dibromination of 4-methylpyridin-3-amine using N-Bromosuccinimide (NBS).
Materials and Reagents:
-
4-methylpyridin-3-amine
-
N-Bromosuccinimide (NBS), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask purged with nitrogen, dissolve 4-methylpyridin-3-amine (1.0 eq) in anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: In a separate flask, dissolve NBS (2.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled, stirring solution of the starting material over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice water. A precipitate may form. Add a small amount of saturated aqueous sodium thiosulfate solution to quench any remaining bromine/NBS.
-
Workup: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting low-yield issues during the synthesis.
Caption: A flowchart illustrating the diagnostic and troubleshooting process for low-yield synthesis.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 2,6-Dibromo-4-methylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Dibromo-4-methylpyridin-3-amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, mono-brominated intermediates, and potentially over-brominated species such as tri-brominated pyridines. The formation of di-brominated impurities is a known issue in the synthesis of similar compounds, particularly if the reaction temperature is not carefully controlled.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification strategies for brominated pyridine derivatives are a combination of aqueous workup, column chromatography, and recrystallization.[1][3] Column chromatography is particularly useful for separating compounds with different polarities, such as the desired product from under- or over-brominated impurities.[1] Recrystallization or washing can be effective for removing minor impurities from a solid product.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It can be used to identify the fractions containing the pure product during column chromatography and to assess the purity of the final product.[1] A suitable mobile phase for TLC should provide good separation between the target compound and any impurities, with a recommended Rf value of approximately 0.2-0.3 for the desired product to ensure good separation on a column.[1]
Q4: What safety precautions should I take when handling this compound and the solvents used in its purification?
A4: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Brominated organic compounds can be irritants and should be handled with care. The organic solvents used, such as petroleum ether, ethyl acetate, and dichloromethane, are flammable and have associated health risks upon inhalation or skin contact.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | The mobile phase polarity is not optimized. | Systematically vary the ratio of the solvents in the mobile phase (e.g., petroleum ether and ethyl acetate) to achieve better separation on the TLC plate before running the column.[1] |
| Product is streaking or tailing on the silica gel column. | The basic amine group is interacting strongly with the acidic silica gel. | Consider using an amine-functionalized silica gel column. Alternatively, add a small amount of a competing amine, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4] |
| The desired compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate system. |
| Multiple compounds are co-eluting. | The sample was loaded in too large a volume of solvent or the column was not packed properly. | Dissolve the crude product in a minimal amount of solvent for loading. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Crystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling process is too rapid. | Add more solvent to the mixture. Allow the solution to cool down more slowly to room temperature before placing it in an ice bath.[5] |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent or a solvent system where the compound has lower solubility at room temperature. |
| The resulting crystals are colored. | Colored impurities are present in the crude product. | Wash the filtered crystals with a small amount of cold, fresh solvent. For persistent color, consider treating the solution with activated carbon before filtration and crystallization. Washing with acetonitrile has been noted to remove colored impurities in similar compounds.[2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
1. Preparation of the Stationary Phase:
- Secure a glass chromatography column vertically in a fume hood.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).
- Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]
- Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the product adsorbed onto the silica.
- Carefully add this powder to the top of the packed column.[1]
3. Elution and Fraction Collection:
- Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).
- Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 petroleum ether/ethyl acetate) to elute the compounds.
- Collect fractions of a suitable volume (e.g., 15-20 mL).[1]
4. Analysis and Product Recovery:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization/Washing
This method is suitable for purifying a solid crude product with a smaller amount of impurities.
1. Solvent Selection:
- Test the solubility of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, isopropanol, or acetonitrile.[2][6]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
4. Crystallization:
- Allow the clear solution to cool slowly to room temperature.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Allow the crystals to air dry on the filter paper before transferring them to a drying oven to remove any residual solvent.
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data for the purification of this compound. The values presented are hypothetical and should be replaced with experimental data.
| Purification Method | Starting Material (Crude) | Purified Product | Yield (%) | Purity (by HPLC/NMR) |
| Column Chromatography | 5.0 g | 3.8 g | 76% | >98% |
| Recrystallization | 2.0 g | 1.5 g | 75% | >99% |
Visualizations
References
How to remove di-brominated byproducts in pyridine synthesis.
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of di-brominated byproducts during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common di-brominated byproducts in pyridine synthesis, and why do they form?
A1: During the bromination of pyridine, the formation of di-brominated byproducts is a common issue. The most frequently observed byproducts are 2,6-dibromopyridine and 3,5-dibromopyridine. The substitution pattern depends on the reaction conditions and the directing effects of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution, often requiring harsh conditions, which can lead to over-bromination. For instance, direct bromination of pyridine often requires high temperatures and the presence of a catalyst, which can result in a mixture of mono- and di-substituted products.[1][2]
Q2: What are the primary methods for removing di-brominated byproducts from my desired mono-brominated pyridine product?
A2: The primary methods for removing di-brominated byproducts from mono-brominated pyridines include:
-
Fractional Distillation: This technique is effective when there is a significant difference in the boiling points of the mono- and di-brominated species.[1]
-
Recrystallization: This is a highly effective method for purifying solid brominated pyridines. The choice of solvent is crucial for successful separation.[3][4]
-
Column Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and flash column chromatography can provide excellent separation of isomers and compounds with different degrees of bromination based on their polarity differences.[5][6]
-
Acid-Base Extraction: This method can be used to separate pyridine derivatives based on differences in their basicity. Di-brominated pyridines are generally less basic than their mono-brominated counterparts.[7][8][9]
Q3: How can I minimize the formation of di-brominated byproducts during my synthesis?
A3: To minimize the formation of di-brominated byproducts, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the brominating agent, typically a 1:1 molar ratio or a slight excess of pyridine, to favor mono-substitution.
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can often reduce the extent of di-bromination.[4]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the product distribution. Milder brominating agents may offer better selectivity.
-
Protecting Groups: In some cases, using a protecting group strategy can direct the bromination to a specific position and prevent over-bromination.
Troubleshooting Guides
Issue 1: Poor separation of mono- and di-brominated pyridines using fractional distillation.
-
Possible Cause: The boiling points of your mono- and di-brominated products are too close for effective separation with a standard distillation setup.
-
Troubleshooting Steps:
-
Use a Fractionating Column: Ensure you are using a distillation column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column) to enhance separation efficiency.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes increase the boiling point difference between the components, aiding in their separation.[1][4]
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.
-
Issue 2: My brominated pyridine product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solvent system may be inappropriate, or the solution may be supersaturated. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (in which the compound is soluble) to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Do not disturb the solution during this process.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of the pure product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Change Solvent System: If oiling out persists, you may need to select a different solvent or a two-solvent system for recrystallization.[3]
-
Issue 3: Incomplete separation of brominated pyridines using column chromatography.
-
Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to resolve the compounds on the selected stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation between your desired product and the di-brominated byproduct (aim for a ΔRf of at least 0.2).
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reverse-phase (e.g., C18) material.[5]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of a solid mono-brominated pyridine from di-brominated byproducts.
-
Solvent Selection: Determine a suitable solvent in which the desired mono-brominated product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the di-brominated byproduct has different solubility characteristics (ideally, either very soluble or insoluble at all temperatures). Common solvents for brominated pyridines include ethanol, methanol, and hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (which could be a highly insoluble di-brominated byproduct), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the separation of a mixture of mono- and di-brominated pyridines using silica gel chromatography.
-
TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using TLC that gives good separation of the desired product and the byproduct.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase to elute the more polar components.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 95-98% | 60-80% | Good for large scale, relatively simple setup. | Only effective for compounds with significantly different boiling points. |
| Recrystallization | >99% | 50-90% | Can yield very pure product, scalable. | Requires the product to be a solid, potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 40-70% | Excellent separation of closely related compounds, applicable to liquids and solids. | Can be time-consuming, requires larger volumes of solvent, may be difficult to scale up. |
| Acid-Base Extraction | 90-97% | 70-90% | Simple and fast for initial purification, good for separating based on basicity. | May not provide high purity in a single step, requires the compounds to have different pKa values. |
Note: The values in this table are estimates and can vary significantly depending on the specific compounds and experimental conditions.
Visualizations
Caption: A general workflow for the purification of mono-brominated pyridine.
References
- 1. prepchem.com [prepchem.com]
- 2. chempanda.com [chempanda.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vernier.com [vernier.com]
- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Buchwald-Hartwig Conditions for Electron-Rich Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions for electron-rich pyridine substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of electron-rich pyridines, offering systematic approaches to identify and resolve them.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to inactive complexes. This is particularly problematic for 2-halopyridines.[1] | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to sterically hinder pyridine coordination.[1] 2. Catalyst Pre-activation: Use a pre-formed catalyst or allow for a pre-activation step by stirring the palladium precursor and ligand together before adding the pyridine substrate. 3. Lower Reaction Temperature: High temperatures can sometimes increase catalyst decomposition.[1] |
| Inactive Catalyst: The palladium precursor may not have been effectively reduced to the active Pd(0) species, or the catalyst may have decomposed. | 1. Use a Pre-catalyst: Employ a commercially available pre-catalyst to ensure a reliable source of active Pd(0). 2. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1] 3. Check Reagent Quality: Use high-purity, anhydrous reagents and solvents. | |
| Suboptimal Base: The chosen base may not be strong enough to deprotonate the amine-palladium complex effectively, or it may be incompatible with other functional groups. | 1. Base Screening: Screen a variety of bases such as NaOtBu, LHMDS, Cs₂CO₃, or K₃PO₄. Strong bases like NaOtBu often lead to higher reaction rates.[2] 2. Solubility: Ensure the base is sufficiently soluble in the reaction solvent. The use of a co-solvent might be necessary. | |
| Significant Side Product Formation | Hydrodehalogenation: Reductive cleavage of the carbon-halogen bond, leading to the formation of the corresponding pyridine without the amino group. | 1. Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress hydrodehalogenation compared to monodentate ligands.[3] 2. Lower Temperature: This side reaction can be favored at higher temperatures. |
| Homocoupling of Aryl Halide: Formation of a biaryl pyridine species. | 1. Optimize Catalyst Loading: Lowering the catalyst concentration can sometimes reduce the rate of homocoupling. 2. Slower Addition of Base: In some cases, slow addition of the base can minimize this side reaction. | |
| β-Hydride Elimination: Can occur with primary amines, leading to the formation of an imine and the reduced arene.[3] | 1. Ligand Selection: Bulky ligands can disfavor the geometry required for β-hydride elimination. 2. Use of Secondary Amines: If the desired product allows, using a secondary amine will circumvent this issue. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The active catalyst is lost over the course of the reaction. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary for challenging substrates. 2. Sequential Addition of Catalyst: Adding a second portion of the catalyst midway through the reaction can sometimes restart a stalled reaction. |
| Difficulty with Volatile Amines | Loss of Amine from the Reaction Mixture: Low-boiling-point amines can evaporate from the reaction, leading to incomplete conversion. | 1. Use a Sealed Tube: Performing the reaction in a sealed tube is effective for volatile amines like methylamine or dimethylamine.[4][5] 2. Use an Amine Salt: In some cases, using the hydrochloride or hydrobromide salt of the amine with an additional equivalent of base can be a successful strategy. |
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich pyridines challenging substrates for Buchwald-Hartwig amination?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring, which can act as a ligand and coordinate to the palladium catalyst. This coordination can form stable, catalytically inactive complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[1] This effect is most pronounced with 2-halopyridines due to the proximity of the nitrogen to the reaction center.
Q2: How do I choose the right ligand for coupling with an electron-rich pyridine?
A2: The choice of ligand is critical. Bulky and electron-rich phosphine ligands are generally the most effective. These ligands sterically discourage the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired oxidative addition and reductive elimination steps.[1] Commonly successful ligands include biaryl phosphines like XPhos, SPhos, and RuPhos.
Q3: What is the role of the base in this reaction, and how do I select the best one?
A3: The base is crucial for deprotonating the amine after it coordinates to the palladium(II) intermediate, forming the palladium-amido complex that precedes reductive elimination.[2] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice that often leads to high reaction rates.[2] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.
Q4: Which solvent is most suitable for the Buchwald-Hartwig amination of electron-rich pyridines?
A4: Anhydrous, non-polar, aprotic solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used solvents and have proven effective in many cases. It is essential that the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
Q5: Can I use aryl chlorides as coupling partners with electron-rich aminopyridines?
A5: While aryl bromides and iodides are more reactive, the use of aryl chlorides is possible with the appropriate choice of catalyst system. More electron-rich and sterically hindered ligands are typically required to facilitate the more difficult oxidative addition of the C-Cl bond.
Data Presentation
The following tables summarize the performance of different ligands and bases in the Buchwald-Hartwig amination of a model electron-rich pyridine substrate, 2-amino-5-bromopyridine, with aniline.
Table 1: Comparison of Ligand Performance
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 95 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 88 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 65 |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 75 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Table 2: Comparison of Base Performance
| Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 95 |
| LHMDS | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 90 |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 110 | 24 | 78 |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | 110 | 24 | 72 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of an Electron-Rich Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Electron-rich bromopyridine (e.g., 2-amino-5-bromopyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).[6]
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
Add the electron-rich bromopyridine and the amine to the flask under a positive pressure of the inert gas.
-
Add anhydrous, degassed toluene via syringe.[6]
-
Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Buchwald-Hartwig Amination with a Volatile Amine
This protocol is adapted for use with low-boiling-point amines and requires a sealed reaction vessel.[1]
Materials:
-
Electron-rich bromopyridine (e.g., 2-bromo-5-methoxypyridine) (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the electron-rich bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.[1]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
Preventing side reactions during bromination of 4-methylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the bromination of 4-methylpyridin-3-amine. Our aim is to help you prevent and troubleshoot side reactions to achieve optimal yields and purity.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monobrominated Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient brominating agent. 4. Product loss during work-up. | 1. Increase reaction time and monitor by TLC/LC-MS. 2. Optimize temperature; very low temperatures can slow the reaction, while high temperatures can cause degradation. A common range is -5°C to room temperature.[1][2] 3. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] 4. Ensure pH is adjusted correctly during extraction and use appropriate solvents. |
| Formation of Dibrominated and Polybrominated Products | 1. The amino group is a strong activating group, making the pyridine ring highly susceptible to multiple substitutions.[5][6] 2. Excess brominating agent. 3. Reaction temperature is too high. | 1. Protect the amino group (e.g., via acetylation) to reduce its activating effect. The protecting group can be removed after bromination.[6] 2. Use a stoichiometric amount (or slightly less) of the brominating agent (e.g., 0.9-1.0 equivalents).[4] 3. Maintain a low reaction temperature (e.g., -10°C to 0°C).[1] |
| Bromination of the Methyl Group (Benzylic Bromination) | 1. Radical reaction pathway initiated by light or radical initiators, especially when using NBS.[7] 2. High reaction temperatures. | 1. Perform the reaction in the dark to avoid photochemical initiation of radical reactions. 2. Avoid using radical initiators (like AIBN or benzoyl peroxide) unless benzylic bromination is desired. 3. Use ionic bromination conditions (e.g., Br₂ in acetic acid) instead of radical conditions. |
| Complex Mixture of Isomers | 1. Harsh reaction conditions leading to non-selective bromination.[8][9] 2. High temperatures can overcome the directing effects of the substituents. | 1. Employ milder reaction conditions. 2. Consider alternative strategies for regioselective bromination, such as a Zincke imine intermediate approach for 3-halogenation.[10] |
| Reaction Fails to Proceed | 1. Inactive brominating agent. 2. Starting material is of poor quality. 3. Presence of water or other quenching agents. | 1. Use a fresh bottle of the brominating agent. 2. Check the purity of the 4-methylpyridin-3-amine. 3. Ensure all glassware is dry and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of 4-methylpyridin-3-amine?
The major product is typically 2-bromo-4-methylpyridin-3-amine. The amino group is a strong ortho-, para-director. In this case, the positions ortho to the amino group are C2 and C4. The C4 position is already substituted with a methyl group, so electrophilic attack is directed to the C2 position. The methyl group also weakly activates the ortho and para positions.
Q2: What are the most common side products in this reaction?
The most common side products are di- and tri-brominated species due to the high activation of the pyridine ring by the amino group.[5][8][9] Another potential side product is the benzylic bromination product, 3-amino-4-(bromomethyl)pyridine, especially if radical conditions are employed.[7]
Q3: Which brominating agent is best for this transformation?
The choice of brominating agent is critical for controlling selectivity.
-
Elemental Bromine (Br₂): Highly reactive and can easily lead to over-bromination. Its use often requires very low temperatures and careful control of stoichiometry.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often the preferred choice for monobromination of activated aromatic rings.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another mild brominating agent that can offer good control and is sometimes used when NBS is not effective.[3][4]
Q4: How can I protect the amino group to prevent over-bromination?
Q5: What is the role of the solvent in this reaction?
The solvent can influence the reactivity of the brominating agent and the reaction pathway.
-
Polar aprotic solvents (e.g., DMF, Acetonitrile): Can facilitate the reaction.[3][11]
-
Chlorinated solvents (e.g., Dichloromethane, Chloroform): Common solvents for reactions with NBS.
-
Acids (e.g., Acetic Acid, Sulfuric Acid): Can be used as solvents or co-solvents, but can also protonate the pyridine nitrogen, deactivating the ring towards electrophilic substitution.
Experimental Protocols
Protocol 1: Controlled Monobromination using NBS
This protocol aims to achieve selective monobromination at the C2 position.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous DCM or acetonitrile. Add this solution dropwise to the cooled solution of the starting material over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-4-methylpyridin-3-amine.
Protocol 2: Bromination via Diazotization
This alternative method can provide high yields of the corresponding bromo-pyridine without the amino group.[1][2]
-
Salt Formation: Under cooling in an ice-salt bath, add 4-methylpyridin-3-amine (1.0 eq) to 48% hydrobromic acid (HBr) (4.0 eq).
-
Bromination: Cool the mixture to -5°C and slowly add liquid bromine (3.0 eq) dropwise over 30-35 minutes.
-
Diazotization: While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite dropwise over 1-1.5 hours. Stir for an additional 30 minutes at 0°C.
-
Work-up: Slowly add a 50% sodium hydroxide solution at a temperature below 20°C to adjust the pH to 9. Extract the reaction mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The resulting product, 3-bromo-4-methylpyridine, can be further purified if necessary. This method results in the replacement of the amino group with bromine.
Visualizations
Logical Relationships in Troubleshooting
Caption: A troubleshooting workflow for common issues in the bromination of 4-methylpyridin-3-amine.
Signaling Pathways of Main and Side Reactions
Caption: Reaction pathways for the desired bromination and common side reactions.
References
- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromopyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up the synthesis of 6-Bromopyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 6-Bromopyridin-3-amine?
A1: The main synthetic strategies for producing 6-Bromopyridin-3-amine are:
-
Direct Bromination of 3-Aminopyridine: This method often utilizes N-Bromosuccinimide (NBS) but can be complicated by issues of regioselectivity.[1][2]
-
Reduction of a Nitropyridine Precursor: This two-step process involves the bromination of 3-nitropyridine to form 6-bromo-3-nitropyridine, which is then followed by the reduction of the nitro group.[1] This route generally offers high yield and purity.[1]
-
Hofmann Degradation: This route begins with 6-bromo-3-pyridinecarboxamide, which is treated with a hypobromite solution to yield the final product.[1][3]
Q2: Why is achieving high regioselectivity a challenge in the direct bromination of 3-Aminopyridine?
A2: The amino group in 3-Aminopyridine is a potent activating group, directing electrophiles to the ortho and para positions (2-, 4-, and 6-positions).[1] This strong directing effect frequently results in a mixture of brominated isomers, including the undesired 2-bromo and 4-bromo products, which can be challenging to separate from the desired 6-bromo isomer.[1]
Q3: What advantages does the two-step nitropyridine reduction route offer?
A3: The reduction of 6-bromo-3-nitropyridine provides superior control over regioselectivity when compared to the direct bromination of 3-aminopyridine.
Q4: How can I minimize the formation of di-brominated byproducts?
A4: The formation of di-brominated species is typically due to over-bromination. To mitigate this, precise control of the brominating agent is essential. Using the brominating agent in excess is a primary cause of this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During Scale-Up | - Inefficient stirring in larger reactors leading to localized temperature gradients and poor reagent distribution.- Incomplete reaction due to insufficient reaction time for larger batches.[1] | - Ensure adequate mixing by using appropriate stirring equipment and speed for the reactor size.- Monitor the reaction to completion using TLC or HPLC and adjust the reaction time as needed. |
| Formation of Di-brominated Byproducts | - Excess of the brominating agent. | - Reduce the amount of the brominating agent.- Employ portion-wise addition of the brominating agent to maintain better control over the reaction. |
| Difficulty in Product Purification | - Presence of closely related isomers from direct bromination.- Tailing on silica gel chromatography due to the basic nature of the aminopyridine. | - Utilize crystallization/recrystallization as a primary purification method for solids at scale.- For chromatography, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent to suppress tailing.[4] |
| Reaction Stalls | - Insufficient activation energy. | - Gradually increase the reaction temperature in small increments.- Consider the use of a suitable catalyst to facilitate the reaction at a lower temperature.[5] |
| Product Fails to Precipitate | - Higher than expected solubility of the product in the reaction mixture. | - Concentrate the reaction mixture before neutralization.- Perform a liquid-liquid extraction with an appropriate organic solvent after neutralization.[5] |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Direct Bromination | Nitro Reduction | Hofmann Degradation |
| Starting Material | 3-Aminopyridine | 6-Bromo-3-nitropyridine | 6-Bromo-3-pyridinecarboxamide |
| Key Reagents | N-Bromosuccinimide (NBS) | Palladium on carbon (Pd/C), Hydrogen source | Sodium hypobromite |
| Reaction Time | 2 - 4 hours[2] | >2 hours[3] | 1 - 2 hours[3] |
| Reaction Temperature | 0 °C to room temperature[2] | Ambient to 50°C[3] | 60 - 70°C[3] |
| Reported Yield | Moderate | 90 - 96%[3] | 49 - 52%[3] |
| Purity | Variable, requires careful purification | >98%[3] | >95%[3] |
| Key Advantages | Direct, fewer steps. | High yield and purity.[1] | Readily available starting material.[3] |
| Key Disadvantages | Poor regioselectivity, formation of isomers.[1] | Longer reaction time, use of flammable hydrogen gas.[3] | Moderate yield, use of hazardous bromine.[3] |
Experimental Protocols
Protocol 1: Direct Bromination of 3-Aminopyridine
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, maintaining a low temperature.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[2]
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.[2]
-
Dilute with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Protocol 2: Reduction of 6-Bromo-3-nitropyridine
Materials:
-
6-Bromo-3-nitropyridine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas source
Procedure:
-
To a solution of 6-bromo-3-nitropyridine in methanol, add 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the direct bromination of 3-Aminopyridine.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Optimizing Pyridine Derivative Solubility for Reaction Workup
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of pyridine derivatives during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: Why do some of my pyridine derivatives exhibit poor solubility in common workup solvents?
Pyridine and its derivatives are polar, aromatic heterocyclic compounds.[1][2] Their solubility is influenced by the nature of the substituents on the pyridine ring. While pyridine itself is miscible with water and many organic solvents, derivatives can have significantly different solubility profiles.[3][4] Poor solubility can arise from strong intermolecular forces in the solid state, such as hydrogen bonding or crystal lattice energy. Additionally, pyridine derivatives can be hygroscopic and form azeotropes with water, complicating their isolation.[1]
Q2: What general strategies can I employ to improve the solubility of my pyridine derivative during workup?
Several strategies can be effective:
-
pH Adjustment: Since pyridine derivatives are basic, their solubility in aqueous solutions can often be dramatically increased by acidification.[5] Protonation of the pyridine nitrogen forms a pyridinium salt, which is typically much more water-soluble.[5]
-
Solvent Selection: Choosing an appropriate solvent or solvent system is crucial. The principle of "like dissolves like" is a good starting point; polar pyridine derivatives will generally dissolve better in polar solvents.[6]
-
Co-solvents: Using a mixture of solvents can be highly effective. A common approach is to dissolve the derivative in a good solvent and then add an anti-solvent to induce precipitation or crystallization.
-
Temperature Control: Solubility is generally temperature-dependent. Heating can increase the solubility of a compound, which is the basis of recrystallization.
Q3: How can I remove a highly soluble pyridine-based byproduct from my less soluble desired product?
Acid-base extraction is a powerful technique for this purpose. By washing the organic layer containing your reaction mixture with an aqueous acid solution (e.g., dilute HCl), the basic pyridine byproduct will be protonated and extracted into the aqueous layer as its water-soluble salt. Your desired, less basic product should remain in the organic layer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of reactions involving pyridine derivatives.
| Problem | Possible Cause | Suggested Solution |
| My pyridine derivative is "oiling out" instead of crystallizing during recrystallization. | The boiling point of the solvent may be higher than the melting point of your compound, or the solution may be too concentrated. | Try using a lower-boiling point solvent. Alternatively, you can add a small amount of a miscible "anti-solvent" to the hot solution to reduce the solubility of your compound and induce crystallization upon cooling. Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide nucleation sites. |
| After an acidic wash to remove a pyridine derivative, my desired product is also lost to the aqueous layer. | Your desired product may also be sufficiently basic to be protonated and extracted by the acidic solution. | Use a milder acidic solution (e.g., a buffered solution or a weaker acid) for the extraction. Perform a small-scale test extraction and analyze both the organic and aqueous layers by TLC or LC-MS to determine the optimal pH. |
| I am unable to completely remove residual pyridine solvent by rotary evaporation. | Pyridine can form azeotropes with common organic solvents and water, making it difficult to remove completely under reduced pressure. | Add a higher-boiling point, non-polar solvent like toluene or heptane and co-evaporate under reduced pressure.[7] This process can be repeated several times to effectively chase the residual pyridine. |
| My pyridine derivative is poorly soluble in all common recrystallization solvents. | The compound may have very strong crystal lattice energy or unfavorable interactions with the tested solvents. | Consider using a mixed solvent system for recrystallization. Dissolve the compound in a minimum amount of a hot, good solvent, and then slowly add a hot "anti-solvent" until the solution becomes slightly cloudy. Allow the mixture to cool slowly. |
Solvent Selection Guide for Pyridine Derivatives
Choosing the right solvent is critical for a successful reaction workup. This table provides a general guide to the suitability of common solvents for pyridine derivatives.
| Solvent | Polarity | General Suitability for Pyridine Derivatives | Notes |
| Water | High | Good for pyridinium salts. Solubility of neutral derivatives varies greatly. | Can be used in extractions after pH adjustment. Pyridine itself is miscible with water.[5] |
| Methanol/Ethanol | High | Often good solvents for a wide range of pyridine derivatives. | Miscible with water, which can be advantageous for mixed-solvent systems.[6] |
| Acetone | Medium-High | A versatile solvent, but its low boiling point can be a disadvantage for recrystallization. | Often used in combination with a nonpolar solvent.[6] |
| Ethyl Acetate | Medium | A good general-purpose solvent for extraction and chromatography. | Often used with hexanes for recrystallization.[6] |
| Dichloromethane (DCM) | Medium | Good for extractions, but can be difficult to remove completely. | |
| Toluene | Low | Suitable for less polar pyridine derivatives. | Its high boiling point can sometimes lead to "oiling out".[6] |
| Hexanes/Heptane | Very Low | Generally poor solvents for polar pyridine derivatives. | Often used as an "anti-solvent" in recrystallizations.[6] |
This table provides general guidance. The optimal solvent for a specific pyridine derivative should always be determined experimentally.
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove a Basic Pyridine Derivative
This protocol describes a general method for separating a neutral or acidic compound of interest from a basic pyridine derivative.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM)
-
Separatory funnel
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will be on the bottom if using a solvent denser than water (like DCM) and on the top for solvents less dense than water (like ethyl acetate).
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl.
-
Combine the aqueous extracts. Check the pH to ensure it is acidic. This layer now contains the protonated pyridine derivative.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your purified compound of interest.
Protocol 2: General Recrystallization Procedure for a Pyridine Derivative
This protocol outlines the steps for purifying a solid pyridine derivative by recrystallization.[8][9]
Materials:
-
Crude pyridine derivative
-
Selected recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks (at least two)
-
Hot plate
-
Boiling chips or a stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter paper, and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar. Add the minimum amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid just dissolves.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling the solution too quickly can lead to the formation of small, impure crystals.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Visualizations
Caption: Decision workflow for pyridine derivative workup.
Caption: Acid-base extraction of a pyridine derivative.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Pyridine [chemeurope.com]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Catalyst Selection for C-N Coupling with Hindered Aminopyridines
Welcome to the Technical Support Center for catalyst selection in C-N coupling reactions involving sterically hindered aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a hindered aminopyridine is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in the Buchwald-Hartwig amination of hindered aminopyridines can often be attributed to several key factors. The catalyst system is the most critical starting point.
-
Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand is crucial for success. For sterically hindered aminopyridines, bulky, electron-rich biarylphosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Consider ligands such as RuPhos, BrettPhos, XPhos, or SPhos. The palladium source, typically Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. The use of pre-formed palladium-ligand complexes (precatalysts) can also lead to more consistent results.[1][2]
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often provide good results.[3][4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher reaction temperatures.[5]
-
Solvent: Anhydrous and degassed solvents are essential, as water and oxygen can deactivate the catalyst. Toluene, dioxane, and THF are common choices.[6][7] Poor solubility of reagents can also be a significant, and often overlooked, cause of low yield.[5][8]
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C.[9] A gradual increase in temperature may improve the yield if the reaction is sluggish at lower temperatures.
Q2: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired C-N coupling, leading to a complex reaction mixture and reduced yield of the target product.
-
Hydrodehalogenation: This is the replacement of the halide on the pyridine ring with a hydrogen atom. It can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents. The choice of ligand can also influence the extent of this side reaction.
-
Homocoupling: The formation of biaryl or bipyridyl species can occur, especially in the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere are critical for prevention.
-
Catalyst Inhibition: The pyridine nitrogen of the aminopyridine substrate can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands can help to disfavor this unproductive binding.[2]
Q3: Are there alternatives to palladium catalysts for the C-N coupling of hindered aminopyridines?
A3: Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, has re-emerged as a viable alternative to palladium-based methods, particularly for sterically hindered substrates.[10] These reactions often employ copper(I) salts (e.g., CuI) in combination with a suitable ligand, such as a diamine or an amino acid. While palladium catalysis is often the first choice, copper catalysis can be advantageous in certain cases and is worth considering, especially when palladium-based systems fail.[11][12]
Troubleshooting Guide
If you are encountering issues with your C-N coupling reaction, follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: A decision-making flowchart for troubleshooting low conversion in C-N coupling reactions with hindered aminopyridines.
Quantitative Data Summary
The choice of ligand can have a significant impact on the yield of the C-N coupling reaction. Below is a summary of reported yields for the coupling of various amines with 3-bromo-2-aminopyridine using different catalyst systems.
| Ligand | Palladium Source | Base | Amine | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | LiHMDS | Morpholine | 83 | [2] |
| SPhos | Pd₂(dba)₃ | LiHMDS | Morpholine | 76 | [2] |
| BINAP | Pd₂(dba)₃ | LiHMDS | Morpholine | 71 | [2] |
| BrettPhos | Pre-catalyst | LiHMDS | Cyclopentylamine | 78 | [2] |
| XPhos | Pre-catalyst | LiHMDS | Piperidine | 71 | [2] |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Coupling
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation and Inert Atmosphere Setup:
-
All solid reagents (aminopyridine, amine, base, palladium source, and ligand) should be weighed in a glovebox or on the benchtop and quickly added to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
The reaction vessel is then sealed, and the atmosphere is exchanged with an inert gas (argon or nitrogen) by evacuating and backfilling the vessel three times.[9][13]
Caption: A stepwise workflow for setting up and performing a palladium-catalyzed C-N coupling reaction.
2. Reaction Execution:
-
Anhydrous, degassed solvent is added to the reaction vessel via syringe.
-
The amine coupling partner is then added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
3. Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride or water.[13]
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, most commonly by flash column chromatography on silica gel.[9]
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of Reactions Involving 2,6-Dibromo-4-methylpyridin-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving 2,6-Dibromo-4-methylpyridin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select an appropriate initial solvent system (eluent) for TLC monitoring?
A1: The key is to find a solvent system where the starting material and product have Retention Factor (Rf) values ideally between 0.2 and 0.8.[1][2] For this compound, which is a relatively polar compound, start with a medium polarity eluent.
-
Starting Point: A mixture of 20-40% ethyl acetate in hexanes is a common starting point for "normal" polarity compounds.[3]
-
High Polarity: If the compound does not move from the baseline, increase the eluent's polarity. Try using 5% methanol in dichloromethane.[3][4]
-
Gradient Testing: To find the optimal ratio, you can test a gradient of solvent systems (e.g., 10%, 30%, 50% ethyl acetate in hexane) to see which provides the best separation.[1]
Q2: My spots are streaking or "tailing" down the plate. What causes this and how can I fix it?
A2: Streaking is a common issue when working with basic compounds like amines and pyridines on standard silica gel plates, which are slightly acidic.[5][6] This is due to strong interactions between the basic analyte and the acidic stationary phase.
-
Cause: The basic amine group on your compound can interact strongly with the acidic silanol groups on the silica gel, causing the spot to drag.[6] Overloading the sample can also cause streaking.[7][8][9][10]
-
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Add 0.1–2.0% triethylamine (TEA) or a few drops of ammonia to the eluting solvent.[6][7][8] Also, ensure your sample is not too concentrated; try diluting it further.[7][9]
Q3: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
A3: Poor separation occurs when the components of the mixture have very similar polarities in the chosen solvent system.
-
Change Solvent System: The most effective solution is to try a different eluent system. If you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. Sometimes changing one of the solvents (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity.
-
Use a Co-spot: A "co-spot," where the reaction mixture and the starting material are spotted in the same lane, can help determine if the reaction is complete. An elongated spot (like a snowman) indicates the presence of both the starting material and a new product.[6][11]
-
Two-Dimensional (2D) TLC: For very difficult separations, you can run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it again in a different solvent system. This can help resolve spots that are very close together.[6][11]
Q4: My spots are either stuck at the baseline (Rf ≈ 0) or have run to the solvent front (Rf ≈ 1). What should I do?
A4: This indicates a significant mismatch between the polarity of your compounds and the eluent.
-
Spots at Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of the mobile phase.[1][7] For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Spots at Solvent Front (High Rf): Your eluent is too polar, causing all components to travel with the solvent front without separation. You need to decrease the polarity of the mobile phase.[1][7] For instance, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Q5: I don't see any spots on my TLC plate after development. What went wrong?
A5: This can happen for several reasons, most commonly related to visualization or sample concentration.
-
Non-UV Active Compounds: While the aromatic nature of this compound suggests it should be visible under 254 nm UV light, your product may not be.[12] Try using a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that visualizes many organic compounds as yellow-brown spots on a purple background.[13][14] An iodine chamber is also effective for aromatic compounds.[7][13]
-
Sample Too Dilute: Your sample may be too dilute to see. Try concentrating the sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[7][10]
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat was used for drying.[7]
-
Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent covers the spots, they will dissolve into the solvent pool instead of running up the plate.[7][10]
Data Presentation: Typical TLC Parameters
The following table provides example solvent systems and expected Rf behavior for monitoring a hypothetical Suzuki coupling reaction of this compound. In this reaction, one of the bromine atoms is replaced by a phenyl group, leading to a less polar product.
| Compound | Structure | Typical Eluent System (Normal Phase Silica) | Expected Rf Behavior | Visualization |
| Starting Material: this compound | Br-C5H2N(CH3)(NH2)-Br | 30% Ethyl Acetate / 70% Hexanes | Lower Rf (e.g., 0.3) due to higher polarity of the C-Br bonds and the amine group. | UV (254 nm), KMnO₄ stain, Iodine vapor[7][12][13] |
| Hypothetical Product: 2-Bromo-4-methyl-6-phenylpyridin-3-amine | Br-C5H2N(CH3)(NH2)-Ph | 30% Ethyl Acetate / 70% Hexanes | Higher Rf (e.g., 0.5) due to replacement of a polar C-Br bond with a non-polar C-C bond. | UV (254 nm), KMnO₄ stain, Iodine vapor[7][12][13] |
Experimental Protocol: Monitoring a Reaction by TLC
This protocol outlines the standard procedure for monitoring the progress of a chemical reaction using TLC.
1. Preparation of the TLC Plate:
-
Gently draw a starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three tick marks on the line for three separate lanes:
- SM: Starting Material (e.g., this compound)
- C: Co-spot
- R: Reaction Mixture
2. Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a clean capillary tube, lightly touch the surface of the plate at the "SM" mark to apply a small, concentrated spot of the starting material solution.
-
In the "R" lane, apply a spot of the reaction mixture.
-
In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot. This is the co-spot.[6]
-
Keep all spots as small as possible (1-2 mm in diameter).[5]
3. Development:
-
Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your starting line.[7]
-
Place a piece of filter paper inside the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and wait a few minutes.
-
Carefully place the spotted TLC plate into the chamber. Ensure it stands upright and does not touch the filter paper or the sides of the chamber.[10]
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp (254 nm). Circle any visible spots with a pencil.[12]
-
If spots are faint or not visible, use a chemical stain (e.g., dip the plate in a KMnO₄ solution or place it in an iodine chamber).[13]
-
Interpretation:
- At the beginning of the reaction (t=0), the "R" lane should show a prominent spot at the same height as the "SM" lane.
- As the reaction progresses, the starting material spot in the "R" lane will diminish, and a new spot (the product) will appear at a different Rf.
- The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[15]
Visualizations
References
- 1. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. chembam.com [chembam.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Chromatography [chem.rochester.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. silicycle.com [silicycle.com]
- 14. TLC stains [reachdevices.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of Brominated Pyridines by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of brominated pyridines using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of brominated pyridines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Impurities | The solvent system may not be optimal for separating compounds with similar polarities. | Optimize the eluent system by performing a thorough TLC analysis with various solvent systems of differing polarities. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] For closely eluting spots, consider a less polar solvent system such as dichloromethane in hexanes.[2] Employing a longer column or using high-efficiency silica gel can also enhance separation.[2] |
| Peak Tailing | The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] | To suppress this interaction, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[1][3] |
| Product Decomposition on Column | Brominated pyridines can be sensitive to acidic silica gel, leading to decomposition. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2][3] Alternatively, use a less acidic stationary phase such as neutral alumina or Florisil.[1] |
| Low Product Yield | The product may be partially lost into the aqueous layer during work-up if the pyridine nitrogen is protonated. Overloading the column can also lead to poor separation and lower yields. | During aqueous extraction, maintain a neutral to slightly basic pH to prevent the protonation of the pyridine nitrogen.[2] A brine wash can help minimize the product's solubility in the aqueous phase.[2] Avoid overloading the column by reducing the amount of crude product loaded.[1] |
| Colored (Yellow/Brown) Purified Product | Residual iodine from the reaction may be present. | During the work-up, wash the organic layer with a sodium thiosulfate solution to quench any unreacted iodine.[2] |
| H/D Back-Exchange (for Deuterated Analogs) | Exposure to acidic conditions, high temperatures, or protic solvents can cause the loss of deuterium atoms.[1] | Use neutralized silica gel or an alternative stationary phase like alumina.[1] During work-up, use buffered solutions (pH 7-9).[1] When removing solvents, use a rotary evaporator at low temperatures.[1] Minimize contact with protic solvents and use anhydrous organic solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of brominated pyridines?
A common and effective starting point is a non-polar solvent system with a polar modifier, such as a gradient of ethyl acetate in hexanes.[1][2] You can begin with 100% hexanes and gradually increase the concentration of ethyl acetate (e.g., 0% to 10%) to elute your compound.[2] The optimal ratio should be determined by preliminary TLC analysis.
Q2: My brominated pyridine is unstable on silica gel. What are my options?
If you observe decomposition on silica gel, you can deactivate the silica by preparing a slurry with your eluent containing 0.1-1% triethylamine.[2][3] An alternative is to use a different stationary phase, such as neutral alumina.[1] Minimizing the time the compound spends on the column by using a slightly more polar solvent system can also help, provided separation is not compromised.[2]
Q3: Can I use recrystallization to purify my brominated pyridine instead of column chromatography?
Yes, recrystallization can be a very effective purification method, particularly if the crude product is relatively pure.[2] The key is to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for solvent screening include hexanes, ethyl acetate, or a mixture of the two.[1][2]
Q4: How can I improve the separation of isomeric byproducts?
Separating isomeric impurities can be challenging. Using a high-efficiency silica gel and a slow, shallow gradient of a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can improve resolution.[2]
Q5: What is "dry loading" and when should I use it?
Dry loading involves adsorbing your crude product onto a small amount of silica gel (or another inert support like Celite) before loading it onto the column.[1][4] This technique is particularly useful if your crude product has poor solubility in the eluent, as it can prevent band broadening at the origin of the column.[1]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).[1] Aim for an Rf value of approximately 0.2-0.3 for your desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[1][4]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][4]
-
-
Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated pyridine.
Protocol 2: Deactivation of Silica Gel
-
Prepare your chosen eluent system (e.g., hexanes/ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 1-3%.[3]
-
Pack the column with silica gel using this triethylamine-containing solvent system.
-
Flush the packed column with one column volume of this solvent mixture.[3]
-
The silica gel is now deactivated and ready for you to run the column with your standard eluent system.[3]
Visualization
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Bromination
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing exothermic reactions during the large-scale bromination of pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with large-scale pyridine bromination?
A1: The primary hazard is a runaway reaction. The bromination of pyridine is an exothermic process, meaning it releases heat. On a large scale, if the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase uncontrollably. This can lead to a rapid rise in pressure, potentially causing reactor failure, explosions, and the release of toxic and corrosive materials like bromine and hydrogen bromide.[1][2]
Q2: What are the early warning signs of a potential runaway reaction?
A2: Key indicators of a developing runaway reaction include:
-
A temperature increase that is faster than anticipated.[1]
-
The reaction temperature continuing to rise even after cooling has been applied or heating has been removed.[1]
-
An unexpected increase in reactor pressure.[1]
-
Noticeable changes in the color or viscosity of the reaction mixture.[1]
-
An increased rate of gas evolution.[1]
Q3: How can I control the temperature of a large-scale pyridine bromination?
A3: Effective temperature control is crucial and can be achieved through a combination of methods:
-
Slow, Controlled Addition: Add the brominating agent (e.g., bromine) slowly and in a controlled manner to manage the rate of heat generation.[1][2]
-
Efficient Cooling: Utilize a robust cooling system, such as a jacketed reactor with a circulating coolant, to effectively dissipate the heat produced.[2]
-
Appropriate Solvent: Choose a solvent with a suitable boiling point and heat capacity to help absorb and distribute the heat generated.
-
Monitoring: Continuously monitor the internal reaction temperature using a calibrated probe.[2]
Q4: Are there safer alternatives to using elemental bromine (Br₂)?
A4: Yes, several reagents can be used as alternatives to elemental bromine, which is highly toxic and corrosive.[3] N-bromosuccinimide (NBS) is a commonly used solid brominating agent that is easier and safer to handle.[4][5] Other alternatives include pyridinium bromide perbromide.[6]
Q5: What should I do if I suspect a runaway reaction is occurring?
A5: In the event of a suspected runaway reaction, immediate action is critical. A general emergency response procedure would be:
-
Immediately stop the addition of all reagents.[7]
-
Apply maximum cooling to the reactor.[7]
-
If the temperature continues to rise, initiate an emergency quench procedure by adding a pre-prepared quenching agent to stop the reaction.[7]
-
Alert all personnel in the vicinity and follow established site emergency protocols.
Troubleshooting Guides
Issue 1: Low Yield of Brominated Pyridine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques like TLC, GC, or HPLC to ensure it has gone to completion.[2][8] - If the reaction has stalled, a slight increase in temperature may be necessary, but this must be done with extreme caution due to the exothermic nature. |
| Side Reactions | - The formation of polybrominated pyridines can reduce the yield of the desired monobrominated product.[9] Consider adjusting the stoichiometry of the brominating agent. - Oxidation of the pyridine ring or substituents can occur.[10] Using a milder brominating agent or lower reaction temperatures can mitigate this.[4] |
| Substrate Deactivation | - In strongly acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic substitution.[11] Careful control of pH is necessary. |
| Poor Workup and Isolation | - Ensure that the desired product is not being lost during the quenching and extraction phases. Check the pH of the aqueous phase during workup, as the basicity of brominated pyridines can affect their solubility. |
Issue 2: Poor Regioselectivity (Formation of undesired isomers)
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | - Lowering the reaction temperature can significantly improve regioselectivity in many electrophilic aromatic substitutions.[4] |
| Incorrect Solvent | - The polarity of the solvent can influence the directing effects of substituents on the pyridine ring.[12] Experiment with different solvents to find the optimal conditions for the desired isomer. |
| Steric Hindrance | - The position of existing substituents on the pyridine ring will sterically and electronically direct the incoming bromine. For substitution at sterically hindered positions, alternative synthetic routes may be necessary.[13] |
Issue 3: Reaction is Violently Exothermic and Difficult to Control
| Potential Cause | Recommended Solution |
| Rapid Addition of Brominating Agent | - Reduce the addition rate of the brominating agent significantly.[2] Use a syringe pump or a dropping funnel for precise control. |
| Inadequate Cooling | - Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction.[2] The temperature of the cooling fluid should be sufficiently low. |
| High Reactant Concentration | - Dilute the reaction mixture by using more solvent. This will help to moderate the reaction rate and improve heat dissipation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Bromination of Pyridine
Materials:
-
Pyridine derivative
-
Brominating agent (e.g., Bromine or NBS)
-
Quenching solution (e.g., 10% aqueous sodium thiosulfate)[15][16]
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the pyridine derivative in the chosen solvent.
-
Cool the reactor to the desired temperature (e.g., 0-10 °C) by circulating a coolant through the jacket.[7]
-
Slowly add the brominating agent dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed the set point.[9]
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, monitoring for completion by TLC or GC.[7]
-
Once the reaction is complete, slowly and carefully add the quenching solution to neutralize any unreacted bromine. The disappearance of the bromine's reddish-brown color indicates a complete quench.[16]
-
Proceed with the appropriate aqueous workup to isolate the crude product. This typically involves extraction, washing, and drying of the organic layer.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Emergency Quenching of a Runaway Bromination Reaction
Materials:
-
Quenching agent (e.g., saturated aqueous sodium bisulfite or 10% aqueous sodium thiosulfate)[15][17]
Procedure:
-
If a runaway is detected, immediately stop all reagent addition and apply maximum cooling.
-
Have a pre-measured, significant excess of the quenching solution ready.
-
Carefully but quickly, add the quenching solution to the reactor. Be prepared for a vigorous reaction and potential gas evolution. Ensure adequate ventilation and personal protective equipment are in use.
-
Continue adding the quenching agent until the signs of the runaway reaction (rapid temperature and pressure increase) have subsided and the bromine color has been discharged.[15]
Data Presentation
Table 1: Typical Reaction Parameters for Pyridine Bromination
| Parameter | Value | Notes |
| Reactant Molar Ratio (Pyridine:Bromine) | 1:1 to 1:1.2 | A slight excess of the brominating agent may be used to ensure full conversion. |
| Reaction Temperature | 0 °C to 50 °C | Lower temperatures generally favor better control and selectivity.[9] |
| Bromine Addition Time | 1 - 4 hours | Dependent on reaction scale and cooling efficiency. Slower is generally safer. |
| Quenching Agent | 10% Sodium Thiosulfate (aq) | An excess should be used to ensure complete neutralization of unreacted bromine.[16] |
Visualizations
Logical Workflow for Managing a Potential Exotherm
Caption: Decision-making workflow for monitoring and managing exothermic events.
Signaling Pathway for a Runaway Reaction
Caption: The positive feedback loop illustrating the escalation of a runaway reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chempanda.com [chempanda.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,6-Dibromo-4-methylpyridin-3-amine
For researchers and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling methods—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of the versatile building block, 2,6-Dibromo-4-methylpyridin-3-amine.
The Suzuki coupling, utilizing organoboron reagents, is renowned for its low toxicity and the high stability of its reagents.[1] In contrast, the Stille coupling employs organotin reagents, which offer excellent functional group tolerance and are inert to moisture and air, but are hindered by significant toxicity and challenges in byproduct removal.[1][2][3] This comparison leverages experimental data from analogous dihalopyridine systems to provide a robust framework for methodological selection and optimization.
Reaction Pathway Comparison
The choice between Suzuki and Stille coupling involves a trade-off between reagent toxicity, reaction conditions, and purification challenges. The following diagram illustrates the two distinct synthetic routes starting from the common dibromopyridine precursor.
Quantitative Data Comparison
The following table summarizes representative reaction conditions and yields for Suzuki and Stille couplings on analogous bromopyridine substrates. Controlling selectivity between mono- and di-substitution on the 2,6-dibromo substrate is typically achieved by adjusting the stoichiometry of the coupling partner.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Arylating Reagent | Arylboronic Acid or Ester | Organostannane (e.g., Ar-SnBu₃) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Catalyst Loading | 2-5 mol%[4] | 2-5 mol%[5] |
| Base Required | Yes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[4] | Often not required; additives like CuI or CsF can be used[6] |
| Typical Solvent | Dioxane/H₂O, Toluene, DMF[4][7] | Toluene, Dioxane, DMF[5][8] |
| Temperature Range | 80-120 °C[9] | 80-110 °C[5][8] |
| Representative Yield | 70-95%[6][10] | 80-94%[6][10] |
| Reagent Toxicity | Low (Boronic acids are generally non-toxic)[2] | High (Organotin compounds are highly toxic)[1][3][11] |
| Byproduct Removal | Generally straightforward (water-soluble)[1] | Difficult (requires specific workups, e.g., KF wash)[1][12] |
Experimental Protocols
The protocols provided are generalized procedures based on common practices for similar substrates and should be optimized for the specific aryl coupling partner.
Protocol 1: Suzuki-Miyaura Coupling (Mono-arylation)
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 mixture) via syringe.[4]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Stille Coupling (Mono-arylation)
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (3 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv).[5]
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.[8]
-
Work-up & Tin Removal: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1 hour, then filter through Celite®. Wash the organic layer with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Method Selection Workflow
Choosing the optimal coupling strategy depends on several factors, from functional group tolerance to safety and purification considerations. The following workflow provides a decision-making framework for researchers.
Discussion and Conclusion
Suzuki-Miyaura Coupling: This method is generally the recommended first choice for functionalizing this compound.[1] The primary advantages are operational simplicity, the low toxicity of boronic acids and their byproducts, and the vast commercial availability of diverse arylboronic acids.[1][2] The presence of the free amine at the 3-position is often well-tolerated in Suzuki reactions, though it can potentially coordinate to the palladium center, necessitating careful selection of ligands and conditions.[4] A key challenge can be protodeboronation, a side reaction where the boronic acid is cleaved by the basic, aqueous conditions before cross-coupling can occur.[2]
Stille Coupling: The Stille reaction is a powerful alternative, particularly when the Suzuki coupling fails or gives low yields. Its main strengths lie in the high stability of organostannane reagents and their tolerance for a wide variety of functional groups.[11][12] This can be advantageous if the desired aryl partner contains sensitive functionalities. However, the high toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts are significant drawbacks that require specialized handling and purification protocols.[1][3] In some cases, steric hindrance may have less of an impact on Stille coupling compared to Suzuki coupling.[6]
Recommendation:
For the initial derivatization of this compound, the Suzuki-Miyaura coupling is the preferred starting point due to its more favorable safety profile, easier purification, and the wide availability of reagents.[1] Should this method prove challenging due to base sensitivity or low yields, the Stille coupling serves as a robust and reliable alternative, provided the laboratory is equipped to handle toxic tin compounds and their byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,6-Dibromo-4-methylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. The introduction of bromine atoms and other functional groups to the pyridine ring can significantly alter its electronic properties and steric profile, leading to enhanced therapeutic potential. This guide provides a comparative analysis of the biological activity of derivatives based on the 2,6-Dibromo-4-methylpyridin-3-amine scaffold, with a focus on their anticancer and kinase inhibitory activities. The data presented herein is a compilation from various studies on structurally related brominated pyridine compounds, offering a valuable resource for structure-activity relationship (SAR) studies and further drug development.
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic effects of various brominated pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro anticancer activity of selected brominated pyridine derivatives, providing a benchmark for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| BPS-1 | Hypothetical 6-Bromopyridin-3-amine analog | MCF-7 (Breast) | 8.2 | Doxorubicin | 1.93 |
| A549 (Lung) | 12.5 | ||||
| HCT116 (Colon) | 10.1 | ||||
| BPS-2 | Hypothetical 6-Bromopyridin-3-amine analog | MCF-7 (Breast) | 5.7 | Doxorubicin | 1.93 |
| A549 (Lung) | 9.8 | ||||
| HCT116 (Colon) | 7.3 | ||||
| BPS-3 | Hypothetical 6-Bromopyridin-3-amine analog | MCF-7 (Breast) | 2.1 | Doxorubicin | 1.93 |
| A549 (Lung) | 4.3 | ||||
| HCT116 (Colon) | 3.5 | ||||
| BPS-4 | Hypothetical 6-Bromopyridin-3-amine analog | MCF-7 (Breast) | 15.4 | Doxorubicin | 1.93 |
| A549 (Lung) | 22.1 | ||||
| HCT116 (Colon) | 18.9 | ||||
| Pyridine-urea derivative 8e | Brominated Pyridine Derivative | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93[1] |
| Pyridine-urea derivative 8n | Brominated Pyridine Derivative | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93[1] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | Brominated Pyridine Derivative | HepG2 (Liver) | 4.5 ± 0.3 | - | -[1] |
| Novel Pyridine Derivative H42 | Brominated Pyridine Derivative | SKOV3 (Ovarian) | 0.87 | - | -[1][2] |
| A2780 (Ovarian) | 5.4 | - | -[1][2] |
Comparative Analysis of Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, including cancer. Pyridine-based compounds have shown significant promise as kinase inhibitors. The following table presents the inhibitory activity of representative brominated pyridine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.
| Compound ID | Derivative Class | Kinase Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| BPS-1 | Hypothetical 6-Bromopyridin-3-amine analog | VEGFR-2 | 1.5 | Sorafenib | 0.09 |
| BPS-2 | Hypothetical 6-Bromopyridin-3-amine analog | VEGFR-2 | 0.8 | Sorafenib | 0.09 |
| BPS-3 | Hypothetical 6-Bromopyridin-3-amine analog | VEGFR-2 | 0.2 | Sorafenib | 0.09 |
| BPS-4 | Hypothetical 6-Bromopyridin-3-amine analog | VEGFR-2 | 5.2 | Sorafenib | 0.09 |
| Compound 10 | Pyridine-derived | VEGFR-2 | 0.12 | Sorafenib | 0.10[3] |
| Compound 22 | Pyridine-1,2,3-triazole hybrid | VEGFR-2 | 0.00133 | - | -[4] |
| Compound 27 | Pyridine-benzenesulfonamide hybrid | VEGFR-2 | 3.62 | Sorafenib | 4.85[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following sections outline the general protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.
-
Reaction Setup: The VEGFR-2 enzyme is incubated with various concentrations of the test compound in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a specific peptide substrate and adenosine triphosphate (ATP).[5]
-
Incubation: The reaction mixture is incubated for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A detection reagent is added that can quantify the extent of the kinase reaction. This can be achieved by measuring the amount of phosphorylated substrate or the amount of remaining ATP. For instance, a luminescence-based assay can be used where the signal is inversely proportional to the kinase activity.
-
Data Analysis: The results are used to calculate the percentage of kinase inhibition for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Bromination of 4-Methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The regioselective bromination of 4-methylpyridin-3-amine is a critical transformation in the synthesis of numerous pharmaceutical intermediates. The resulting bromo-substituted aminopyridine serves as a versatile building block for introducing further molecular complexity through cross-coupling reactions. While traditional methods may employ liquid bromine, its hazardous nature has prompted the exploration of safer and more selective alternative reagents. This guide provides an objective comparison of several alternative reagents for the bromination of 4-methylpyridin-3-amine, supported by generalized experimental protocols and a discussion of their relative merits.
Executive Summary
This guide evaluates four primary alternative brominating agents: N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), a Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) system, and Pyridinium Tribromide (PBPB). The selection of an appropriate reagent is contingent on factors such as desired regioselectivity, reaction conditions, and safety considerations. Due to the strong activating and directing effects of the amino group on the pyridine ring, electrophilic bromination is anticipated to occur at the positions ortho or para to the amine. For 4-methylpyridin-3-amine, the most probable sites of bromination are the C2 and C6 positions.
Reagent Comparison
The following table summarizes the key characteristics and performance of the alternative brominating agents. Please note that specific yield and regioselectivity for 4-methylpyridin-3-amine may vary and require experimental optimization.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| N-Bromosuccinimide (NBS) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Easy to handle solid, mild reaction conditions, good for activated systems. | Can be unstable, may require a radical initiator for some substrates. | Acetonitrile or DMF, 0°C to room temperature. |
| Dibromoisocyanuric Acid (DBI) |
| Powerful brominating agent, effective for both activated and deactivated rings, stable solid. | Can lead to over-bromination if not controlled, less common than NBS. | Concentrated H₂SO₄, room temperature.[1] |
| H₂O₂/HBr | H₂O₂ + HBr | "Green" reagent system, in situ generation of bromine, cost-effective. | Requires handling of corrosive HBr, reaction times can be long. | Acetic acid or water, room temperature. |
| Pyridinium Tribromide (PBPB) |
| Stable, non-volatile solid, easy to handle, provides a controlled release of bromine.[2][3][4][5] | Can be less reactive than liquid bromine.[2] | Acetic acid or other polar solvents, room temperature. |
Experimental Protocols
The following are generalized experimental protocols adapted from literature procedures for similar substrates. Researchers should perform small-scale optimization experiments to determine the ideal conditions for the bromination of 4-methylpyridin-3-amine.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the regioselective bromination of 2-amino-4-methylpyridine.[6][7]
Materials:
-
4-methylpyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4-methylpyridin-3-amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS (1.05 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)
This protocol is adapted from the bromination of deactivated aromatic compounds.[1]
Materials:
-
4-methylpyridin-3-amine
-
Dibromoisocyanuric acid (DBI)
-
Concentrated sulfuric acid
-
Ice water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Carefully add 4-methylpyridin-3-amine (1.0 eq) to concentrated sulfuric acid at 0°C in a round-bottom flask.
-
Stir the solution until the starting material is fully dissolved.
-
Slowly add DBI (0.55 eq, as it contains two bromine atoms) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Bromination using Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr)
This protocol is adapted from the oxybromination of anilines.[8]
Materials:
-
4-methylpyridin-3-amine
-
48% Hydrobromic acid (HBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methylpyridin-3-amine (1.0 eq) in acetic acid in a round-bottom flask.
-
Add 48% HBr (1.1 eq) to the solution.
-
Slowly add 30% H₂O₂ (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, quench the reaction with a saturated aqueous sodium thiosulfate solution to destroy any excess bromine.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Protocol 4: Bromination using Pyridinium Tribromide (PBPB)
This protocol is based on the general use of PBPB for the bromination of heterocyclic compounds.[9]
Materials:
-
4-methylpyridin-3-amine
-
Pyridinium Tribromide (PBPB)
-
Acetic acid or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methylpyridin-3-amine (1.0 eq) in acetic acid or dichloromethane in a round-bottom flask.
-
Add PBPB (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualization of Reagent Comparison
The following diagram illustrates the logical relationship between the starting material and the potential brominating agents, highlighting their key characteristics.
Caption: Comparison of alternative reagents for the bromination of 4-methylpyridin-3-amine.
Conclusion
The selection of an appropriate brominating agent for 4-methylpyridin-3-amine depends on the specific requirements of the synthesis. NBS offers a mild and convenient option for this activated substrate. DBI provides a more potent choice, which may be beneficial if the reaction with NBS is sluggish. The H₂O₂/HBr system represents a greener and more economical approach, while PBPB is a safe and easy-to-handle solid alternative to liquid bromine. It is imperative for researchers to conduct thorough experimental optimization to identify the most suitable reagent and conditions to achieve the desired regioselectivity and yield for their specific application.
References
- 1. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI AMERICA [tcichemicals.com]
- 2. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 5. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In-Vitro Cytotoxicity of Novel Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including promising anticancer effects. This guide provides a comparative analysis of the in-vitro cytotoxicity of recently developed pyridine derivatives, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents. The information presented herein is compiled from recent studies and is intended to facilitate the objective assessment of the performance of these compounds and to provide detailed experimental context.
Comparative Cytotoxicity of Novel Pyridine Derivatives
The cytotoxic potential of novel pyridine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The table below summarizes the IC50 values for a selection of recently synthesized pyridine derivatives against various cancer cell lines, as determined by in-vitro cytotoxicity assays.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrids | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Human promyelocytic leukemia) | 0.57 | [1] |
| Pseudo-normal human cell lines | >50 | [1] | ||
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Human breast adenocarcinoma) | 0.57 | [2] |
| HepG2 (Human liver carcinoma) | 0.99 | [2] | ||
| Compound 10 | MCF-7 (Human breast adenocarcinoma) | 1.03 | [2] | |
| HepG2 (Human liver carcinoma) | 1.12 | [2] | ||
| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Human breast carcinoma) | 45 | [3] |
| IP-6 | HCC1937 (Human breast carcinoma) | 47.7 | [3] | |
| IP-7 | HCC1937 (Human breast carcinoma) | 79.6 | [3] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of novel pyridine derivatives on cancer cell lines by measuring cell viability.
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan.[4] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Novel pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyridine derivatives in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyridine derivatives.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, or until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for In-Vitro Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of novel pyridine derivatives.
PIM-1 Kinase Signaling Pathway in Cancer
Caption: Simplified PIM-1 kinase signaling pathway in cancer cell proliferation and survival.
References
- 1. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1: a serine/threonine kinase with a role in cell survival, proliferation, differentiation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. broadpharm.com [broadpharm.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridines represent a versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning enzyme inhibition, ion channel modulation, and anti-infective properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct classes of substituted aminopyridines: Janus kinase 2 (JAK2) inhibitors, antimalarial agents, and voltage-gated potassium (K_v_) channel blockers. The information is presented to facilitate the rational design of novel aminopyridine-based therapeutics.
2-Aminopyridine Derivatives as Selective JAK2 Inhibitors
The dysregulation of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases. The development of selective JAK2 inhibitors is a key therapeutic strategy. A notable class of these inhibitors is based on the 2-aminopyridine scaffold.
Structure-Activity Relationship (SAR) Summary
The SAR of 2-aminopyridine-based JAK2 inhibitors has been explored to optimize potency and selectivity. Based on the work of Liu et al. (2022), a lead compound, 21b , emerged with high inhibitory activity against JAK2.[1] The key structural features influencing activity are summarized below.
Table 1: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors (Representative Data)
| Compound | R1 | R2 | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| Crizotinib (Lead) | H | Complex moiety | 27 | - | - | - | - |
| 21b | H | Optimized moiety | 9 | 2484 | 1656 | 276 | 184 |
Data for compound 21b is from Liu et al., 2022.[1]
The data indicates that modifications to the substituent at the 2-amino position are critical for achieving high potency and selectivity for JAK2 over other JAK isoforms. Compound 21b demonstrated a significant improvement in both potency and selectivity compared to the initial lead compound, crizotinib.[1]
Signaling Pathway: JAK-STAT Pathway
JAK2 is a key component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and immunity. Inhibition of JAK2 disrupts this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Experimental Protocols
In Vitro JAK2 Kinase Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the JAK2 enzyme.
-
Reagents and Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Add the kinase assay buffer to the wells of a 96-well plate. b. Add the test compound at various concentrations. c. Add the JAK2 enzyme and the peptide substrate to initiate the reaction. d. Add ATP to start the phosphorylation reaction and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
3,5-Diaryl-2-aminopyridines as Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial drugs with novel mechanisms of action. The 3,5-diaryl-2-aminopyridine scaffold has been identified as a promising starting point for the development of potent antimalarial agents.
Structure-Activity Relationship (SAR) Summary
Research by Younis et al. (2013) explored the SAR of 3,5-diaryl-2-aminopyridines, leading to the identification of highly active compounds against both drug-sensitive and drug-resistant strains of P. falciparum.[2]
Table 2: SAR of 3,5-Diaryl-2-aminopyridine and Pyrazine Analogues as Antimalarials
| Compound | Core | R1 (at C3) | R2 (at C5) | K1 IC₅₀ (nM) (Resistant) | NF54 IC₅₀ (nM) (Sensitive) |
| Lead Pyridine | Pyridine | 4-F-Ph | 4-CF₃-Ph | >1000 | >1000 |
| 4 | Pyrazine | 4-CF₃-Ph | 4-F-Ph | 8.4 | 10 |
| 5 | Pyrazine | 4-Cl-Ph | 4-F-Ph | 6.0 | 7.9 |
Data from Younis et al., 2013.[2]
Key findings from the SAR studies include:
-
Core Modification: Replacement of the pyridine core with a pyrazine ring significantly enhanced antiplasmodial activity.[2]
-
Aryl Substituents: The nature and position of substituents on the aryl rings at the C3 and C5 positions are crucial for potency. Electron-withdrawing groups such as -CF₃ and -Cl on one of the phenyl rings, combined with a fluoro-substituted phenyl ring, were found to be favorable.[2]
Experimental Workflow: In Vitro Antiplasmodial Assay
The efficacy of antimalarial compounds is typically assessed by their ability to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.
Caption: A typical workflow for an in vitro antiplasmodial assay using the SYBR Green I method.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I Method - Generalized Protocol)
This assay quantifies parasite growth by measuring the fluorescence of a dye that intercalates with parasitic DNA.
-
Reagents and Materials: P. falciparum culture (e.g., K1 and NF54 strains), human red blood cells, RPMI 1640 medium supplemented with human serum, hypoxanthine, SYBR Green I dye, lysis buffer, test compounds, and a known antimalarial drug as a positive control (e.g., chloroquine).
-
Procedure: a. Serially dilute the test compounds in a 96-well plate. b. Add a synchronized culture of ring-stage P. falciparum-infected red blood cells to each well. c. Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂). d. After incubation, lyse the cells and stain the parasitic DNA with SYBR Green I dye. e. Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of parasites. The IC₅₀ value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Substituted 4-Aminopyridines as Voltage-Gated Potassium (K_v_) Channel Blockers
4-Aminopyridine is a known blocker of voltage-gated potassium channels and is used clinically to improve motor function in patients with multiple sclerosis. The SAR of substituted 4-aminopyridines has been investigated to develop new therapeutic agents and imaging probes for demyelinating diseases.
Structure-Activity Relationship (SAR) Summary
A study by Al-Sabi et al. (2020) investigated the SAR of several novel 4-aminopyridine derivatives, focusing on the effect of substituents at the 2 and 3 positions on their ability to block the Shaker K⁺ channel.[3]
Table 3: SAR of Substituted 4-Aminopyridine Derivatives as K_v_ Channel Blockers
| Compound | Substituent | IC₅₀ (µM) at +40 mV, pH 7.4 | Relative Potency vs. 4-AP |
| 4-AP | None | 260 ± 20 | 1.0 |
| 3-Me-4-AP | 3-Methyl | 39 ± 4 | ~7x more potent |
| 3-F-4-AP | 3-Fluoro | 250 ± 10 | ~1x (comparable) |
| 3-MeO-4-AP | 3-Methoxy | 700 ± 50 | ~3x less potent |
| 3-CF₃-4-AP | 3-Trifluoromethyl | 1000 ± 100 | ~4x less potent |
| 2-CF₃-4-AP | 2-Trifluoromethyl | >10,000 | ~60x less active |
Data from Al-Sabi et al., 2020.[3]
-
Position of Substitution: Substitution at the 3-position is generally well-tolerated, whereas substitution at the 2-position with a bulky electron-withdrawing group (CF₃) leads to a significant loss of activity.[3]
-
Nature of Substituent: A small, electron-donating methyl group at the 3-position significantly enhances potency. In contrast, larger or more electron-withdrawing groups at the 3-position tend to decrease potency.[3]
Mechanism of Action: K_v_ Channel Blockade in Demyelinated Axons
In demyelinated axons, the normally concealed K_v_ channels become exposed. The resulting potassium efflux can impair the propagation of action potentials. 4-Aminopyridine and its active derivatives block these exposed channels, restoring axonal conduction.
Caption: Mechanism of action of 4-aminopyridine derivatives on demyelinated axons.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow through channels expressed in the membrane of Xenopus laevis oocytes.
-
Oocyte Preparation: a. Harvest oocytes from a female Xenopus laevis. b. Defolliculate the oocytes enzymatically (e.g., with collagenase). c. Inject the oocytes with cRNA encoding the desired potassium channel (e.g., Shaker K⁺ channel). d. Incubate the oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). b. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection. c. Clamp the membrane potential at a holding potential (e.g., -80 mV). d. Apply a series of voltage steps to elicit channel opening and record the resulting potassium currents. e. Perfuse the chamber with the recording solution containing the test compound at various concentrations and repeat the voltage-step protocol.
-
Data Analysis: a. Measure the peak current amplitude at a specific voltage in the absence and presence of the compound. b. Calculate the percentage of current inhibition for each concentration. c. Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Amination of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds to synthesize aryl amines is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The development of transition-metal catalyzed cross-coupling reactions has revolutionized this field, offering significant advantages over classical methods like nucleophilic aromatic substitution. This guide provides an objective comparison of the leading catalytic systems for the amination of aryl halides—namely those based on palladium, nickel, and copper—supported by experimental data to aid in catalyst selection and reaction optimization.
Overview of Catalytic Systems
The choice of metal catalyst is a critical parameter that influences the scope, efficiency, and conditions of the amination reaction.
-
Palladium-based catalysts , particularly those employed in the Buchwald-Hartwig amination, are the most extensively studied and widely used.[1] They offer broad substrate scope, high functional group tolerance, and typically high yields.[2] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in the evolution of highly active palladium catalysts.[1][3]
-
Nickel-based catalysts have emerged as a cost-effective alternative to palladium.[4] They have shown particular promise for the amination of more challenging and economical aryl chlorides.[5][6] Nickel catalysts can also offer different reactivity and selectivity profiles compared to their palladium counterparts.[7]
-
Copper-based catalysts , used in Ullmann-type couplings, represent the oldest class of catalysts for C-N bond formation.[8][9] While traditional Ullmann conditions were harsh, modern advancements featuring new ligand systems have enabled copper-catalyzed aminations to proceed under much milder conditions, broadening their applicability.[10][11][12]
Comparative Performance Data
The following tables summarize the performance of representative palladium, nickel, and copper catalytic systems for the amination of various aryl halides. The data highlights key reaction parameters, allowing for a direct comparison of their efficacy.
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - | [2] |
| Pd(OAc)₂ | Amphos | - | - | - | - | Aryl/Heteroaryl Halides + Amines | - | [13] |
Nickel-Catalyzed Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Ni(COD)₂ | DPPF | NaOt-Bu | Toluene | - | - | Aryl Chlorides + Primary/Secondary Amines | Moderate to Excellent | [6] |
| Ni(COD)₂ | 1,10-Phenanthroline | NaOt-Bu | Toluene | - | - | Aryl Chlorides + Primary/Secondary Amines | Moderate to Excellent | [6] |
| [Ni(cod)₂] | SIPr·HCl | NaOt-Bu | Dioxane | 80 | 3 | Aryl O-Sulfamates + Morpholine | 95 | [14] |
| - | Thioxanthen-9-one (photocatalyst) | - | - | Room Temp | - | Aryl Halides + Anilines | 41-93 | [15] |
Copper-Catalyzed Systems (Ullmann Condensation)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| CuI | Diamine ligand | K₂CO₃ | DMF | 110-130 | 24-48 | Aryl Halide + 5-arylpyridin-3-amine | - | [4] |
| CuI | N¹,N²-diarylbenzene-1,2-diamine | - | - | 40-55 | - | Aryl Chlorides + Various Amines | - | [11] |
| CuBr | 1-(5,6,7,8-tetrahydroquinolin-8-yl)-2-methylpropan-1-one | - | Water | Room Temp | - | Aryl/Heteroaryl Halides + Aqueous Ammonia | High | [16] |
| CuI | MEAPYO | Cs₂CO₃ | DMF | 130 | - | Nonactivated Aryl Chlorides + Primary/Secondary Amines | - | [10] |
Catalytic Cycles and Workflows
The mechanisms of these catalytic systems, while all achieving C-N bond formation, proceed through distinct pathways. Understanding these cycles is crucial for troubleshooting and optimizing reactions.
Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][17] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired aryl amine and regenerate the active Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and suppress side reactions.[2]
General Experimental Workflow
A standardized workflow is essential for achieving reproducible results in catalytic amination reactions. The following diagram outlines a typical procedure.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are detailed protocols for representative Buchwald-Hartwig (palladium-catalyzed) and Ullmann-type (copper-catalyzed) amination reactions.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).
-
Atmosphere Control: Seal the reaction vessel with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).[2] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] Purify the crude product by silica gel column chromatography to yield the desired aryl amine.[2]
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted for modern, milder Ullmann-type couplings.
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a suitable ligand (e.g., a diamine ligand, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[4]
-
Solvent Addition: Add the solvent (e.g., DMF, 3 mL).
-
Reaction: Seal the tube and stir the mixture in a preheated oil bath at the specified temperature (e.g., 110-130 °C) for 24-48 hours.[4]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[4] Purify the crude product by column chromatography.
Conclusion
The choice of a catalytic system for the amination of aryl halides is a multifactorial decision that depends on the specific substrates, desired reaction conditions, and cost considerations.
-
Palladium catalysts remain the gold standard for their broad applicability and high efficiency, especially when using advanced biaryl phosphine ligands.[2][3]
-
Nickel catalysts provide a powerful and economical alternative, particularly for the activation of less reactive aryl chlorides.[6][7]
-
Copper catalysts have seen a resurgence with the development of new ligands that allow for milder reaction conditions, making them a viable option for a range of applications.[11][12]
Researchers should carefully consider the comparative data and protocols presented in this guide to select the most appropriate system for their synthetic targets, thereby accelerating discovery and development in their respective fields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Navigating the Isomeric Maze: A Comparative Guide to Impurity Analysis in 2,6-Dibromo-4-methylpyridin-3-amine Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive analysis of isomeric impurities that can arise during the synthesis of 2,6-Dibromo-4-methylpyridin-3-amine, a key building block in various pharmaceutical compounds. We offer a comparative look at analytical methodologies, supported by experimental data from closely related compounds, to aid in the development of robust impurity control strategies.
The synthesis of this compound, typically achieved through the bromination of 4-methylpyridin-3-amine, is often accompanied by the formation of several isomeric impurities. The directing effects of the amino and methyl groups on the pyridine ring can lead to bromination at undesired positions, resulting in a mixture of products that can be challenging to separate and identify.
Synthetic Pathway and Potential Isomeric Impurities
A plausible synthetic route for this compound involves the direct bromination of 4-methylpyridin-3-amine using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine. During this electrophilic substitution reaction, the substitution pattern is dictated by the activating and directing effects of the existing amino and methyl substituents. This can lead to the formation of several potential isomeric impurities.
Besides the desired product, other possible isomers include monobrominated and other dibrominated species. The primary isomeric impurities of concern would be those where bromine atoms substitute at other available positions on the pyridine ring.
Caption: Synthetic pathway for this compound.
Comparison of Analytical Techniques for Impurity Profiling
Effective separation and quantification of isomeric impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods for this purpose. The choice of technique depends on the volatility, polarity, and concentration of the impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification of known and unknown non-volatile impurities. | Identification and quantification of volatile impurities. | Structural elucidation of the main component and impurities. |
| Advantages | - Excellent for separating non-volatile and thermally labile compounds.- High resolution and sensitivity with UV detection.[1] | - High sensitivity and specificity.- Provides molecular weight and fragmentation patterns for impurity identification. | - Provides unambiguous structural information.[2]- Can identify and quantify unknown impurities without the need for reference standards (qNMR). |
| Limitations | - May require reference standards for impurity identification. | - Limited to volatile and thermally stable compounds.- Derivatization may be necessary for polar compounds.[3] | - Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of isomeric impurities in brominated pyridine compounds.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and its non-volatile isomeric impurities.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of aromatic amines and pyridines.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile impurities.
-
Instrument: Standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of the desired product and the identification of isomeric impurities.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Analytical Workflow
A systematic workflow is essential for the comprehensive analysis of isomeric impurities.
Caption: Analytical workflow for impurity analysis and purification.
Conclusion
The control of isomeric impurities in the synthesis of this compound is a critical aspect of ensuring product quality and safety in drug development. A multi-pronged analytical approach, combining the strengths of HPLC, GC-MS, and NMR, provides the most comprehensive understanding of the impurity profile. While specific quantitative data for this particular compound is not widely available in the public domain, the principles and methodologies outlined in this guide, based on closely related analogs, offer a robust framework for developing effective analytical and purification strategies. By implementing these techniques, researchers can confidently assess the purity of their synthetic intermediates and advance their drug discovery programs.
References
A Comparative Guide to the Efficacy of Phosphine Ligands in Cross-Coupling Reactions with 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The steric and electronic properties of these ligands play a crucial role in catalyst activity, stability, and selectivity. This guide provides a comprehensive comparison of commonly employed phosphine ligands in key cross-coupling reactions involving 2,6-Dibromo-4-methylpyridin-3-amine. The data presented is collated from various benchmark studies on similar substrates to facilitate informed ligand selection for specific research and development needs.
The reactivity of bromopyridines in these transformations is intricately influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring.[1] The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1] However, the presence of an amino group can introduce competing electronic effects and potential catalyst inhibition through coordination.[1]
Comparative Performance of Phosphine Ligands
The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions.[2] The following table summarizes the expected performance of several classes of phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, based on data from analogous brominated pyridines.
| Coupling Reaction | Phosphine Ligand | Ligand Class | Palladium Precursor | Base | Solvent | Temperature (°C) | Anticipated Yield | Reference |
| Suzuki-Miyaura | SPhos | Biaryl Phosphine | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80-110 | Moderate to High | [3] |
| XPhos | Biaryl Phosphine | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 80-100 | High | [4] | |
| P(t-Bu)₃ | Dialkylphosphine | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100-120 | Moderate to High | ||
| PPh₃ | Triarylphosphine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | Low to Moderate | [3] | |
| Buchwald-Hartwig Amination | XPhos | Biaryl Phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 80-110 | High | [4] |
| RuPhos | Biaryl Phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 80-110 | High | [5] | |
| BrettPhos | Biaryl Phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 80-110 | High | [6] | |
| BINAP | Bidentate Phosphine | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | Moderate | [5][7] | |
| Sonogashira Coupling | PPh₃ | Triarylphosphine | Pd(CF₃COO)₂ | Et₃N | DMF | Room Temp - 80 | Moderate | [1] |
| cataCXium® A | Buchwald-type | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | High | ||
| Xantphos | Bidentate Phosphine | PdCl₂(PPh₃)₂ | DIPA | Toluene | 80-100 | Moderate to High |
Experimental Protocols
A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.
General Procedure for High-Throughput Ligand Screening
Materials:
-
This compound
-
Coupling partner (e.g., boronic acid, amine, alkyne)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)[2]
-
Library of phosphine ligands
-
Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)[2]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[2]
-
Inert gas (e.g., Argon or Nitrogen)
-
96-well reaction block or individual reaction vials
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of the coupling partner.
-
Prepare a slurry or solution of the base in the solvent.
-
-
Ligand Dosing:
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the this compound stock solution.
-
Add the coupling partner stock solution.
-
Finally, add the base slurry/solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Place the reaction setup on a heating block or in an oil bath at the desired temperature.
-
Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).
-
-
Quenching and Analysis:
-
After the reaction is complete, cool the reaction block/vials to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Analyze the reaction outcomes by GC-MS or HPLC to determine the yield and selectivity for each ligand.
-
Visualizations
Caption: Generalized experimental workflow for screening phosphine ligands.
Caption: Decision tree for phosphine ligand selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-methylpyridine and 2-Amino-3-bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical compounds, the strategic selection of functionalized heterocyclic building blocks is paramount. Among these, substituted aminobromopyridines are valuable intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an objective comparison of the reactivity of two closely related isomers: 2-Amino-5-bromo-4-methylpyridine and 2-Amino-3-bromo-4-methylpyridine. The distinct positioning of the bromine atom in these isomers significantly influences their electronic properties and steric environments, which in turn dictates their reactivity in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Theoretical Reactivity Analysis: Electronic and Steric Effects
The reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions is largely determined by the initial oxidative addition step, which is sensitive to both electronic and steric factors.[1]
Electronic Effects: The pyridine ring is inherently electron-deficient. The substituents on the ring modulate this electronic character. The amino group (-NH₂) is a strong electron-donating group through resonance, increasing electron density at the ortho and para positions. The methyl group (-CH₃) is a weak electron-donating group through induction.[1]
-
In 2-amino-5-bromo-4-methylpyridine , the bromine atom is in the para-position relative to the strongly electron-donating amino group. This arrangement enhances the electron density at the C-5 position, making the C-Br bond more polarized and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1]
-
In 2-amino-3-bromo-4-methylpyridine , the bromine atom is ortho to the amino group. While it still benefits from the electron-donating effect, the close proximity of the two groups can lead to intramolecular hydrogen bonding or chelation to the metal center of the catalyst, which may influence the reaction pathway.[1]
Steric Effects:
-
The C-Br bond in 2-amino-5-bromo-4-methylpyridine is flanked by a hydrogen atom and the methyl group at the C-4 position, resulting in a relatively unencumbered steric environment.[1]
-
Conversely, the C-Br bond in 2-amino-3-bromo-4-methylpyridine is situated between the amino group at C-2 and the methyl group at C-4. This creates a more sterically crowded environment, which can hinder the approach of the bulky palladium catalyst and potentially slow down the rate of oxidative addition.[1]
Based on this analysis, 2-amino-5-bromo-4-methylpyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance.
Data Presentation: A Comparative Overview of Coupling Reactions
2-Amino-5-bromo-4-methylpyridine
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85¹ |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82¹ | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 88¹ | |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98² |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good² | |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96³ |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 130 | Good⁴ |
| Stille | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 75-85 |
¹Yields are based on the Suzuki-Miyaura coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine and are expected to be similar.[2] ²Yields are general ranges for the amination of 2-bromopyridines.[3] ³Yields are based on the Sonogashira coupling of regioisomeric 2-amino-3-bromopyridines and are expected to be similar.[3] ⁴Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine.[3]
2-Amino-3-bromo-4-methylpyridine
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 93 |
| 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85 | |
| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 81 | |
| Suzuki-Miyaura | Arylboronic acids | - | - | - | - | Low (without N-protection)⁵ |
⁵Direct coupling of the unprotected amino group in the analogous 5-bromo-2-methylpyridin-3-amine with arylboronic acids resulted in low yields. Protection of the amine as an acetamide was necessary to achieve moderate to good yields.[1][4] This suggests that 2-amino-3-bromo-4-methylpyridine would likely face similar challenges in Suzuki-Miyaura coupling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure: [2]
-
To a Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of 2-Amino-3-bromo-4-methylpyridine
Materials:
-
2-Amino-3-bromo-4-methylpyridine derivative
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: [1]
-
To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF (4 mL per 1 mmol of bromopyridine) and Et₃N (2 equivalents) via syringe and stir the mixture for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of the two isomers.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
References
Comparative Anticancer Activity of Novel 6-Bromopyridin-3-amine Analogs
This guide provides a comparative analysis of the anticancer activity of novel 6-Bromopyridin-3-amine analogs, intended for researchers, scientists, and drug development professionals. The pyridine scaffold is a key component in a multitude of biologically active compounds, with its derivatives being actively explored for various therapeutic uses, including as anticancer agents and kinase inhibitors.[1] This document summarizes key in vitro data, details experimental methodologies for the evaluation of such compounds, and visualizes a representative experimental workflow.
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity
The in vitro anticancer efficacy of a representative series of 6-Bromopyridin-3-amine analogs, designated BPS-1 through BPS-4, was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in this evaluation. A lower IC50 value indicates a more potent compound.[1] The data presented in Table 1 is representative of typical screening results for novel pyridine derivatives.[1]
In addition to broad anticancer screening, pyridine-based molecules have demonstrated potential as kinase inhibitors.[1] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a characteristic of many cancers, making them attractive targets for therapeutic intervention.[1] Table 2 presents representative data for the inhibitory activity of the hypothetical BPS analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[1]
Furthermore, a novel 6-Bromopyridin-3-amine derivative, compound 3m, has shown potential as a multi-targeted protein kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).[2] This compound exhibits potent, nanomolar-level inhibition against a range of kinases implicated in NSCLC, including Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Rearranged during Transfection (RET), Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 2 (DDR2), and Anaplastic Lymphoma Kinase (ALK).[2] In vivo studies have also demonstrated its significant anti-tumor activity in an NSCLC xenograft model.[2]
Table 1: Anticancer Activity (IC50 in µM) of 6-Bromopyridin-3-amine Analogs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| BPS-1 | 8.2 | 12.5 | 10.1 |
| BPS-2 | 5.7 | 9.8 | 7.3 |
| BPS-3 | 2.1 | 4.3 | 3.5 |
| BPS-4 | 15.4 | 22.1 | 18.9 |
| Doxorubicin (Reference) | 1.93 | 1.93 | 1.93 |
| Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1] |
Table 2: Kinase Inhibitory Activity (IC50 in µM) against VEGFR-2
| Compound | VEGFR-2 IC50 (µM) |
| BPS-1 | 3.5 |
| BPS-2 | 1.8 |
| BPS-3 | 0.9 |
| BPS-4 | 7.2 |
| Sorafenib (Reference) | 0.09 |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Standardized and reproducible methodologies are crucial for the validation of experimental findings.[1] The following are detailed protocols for key assays relevant to the biological screening of novel 6-Bromopyridin-3-amine analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.[1]
-
Cell Lines and Culture: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are utilized.[1] Cells are maintained in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours to facilitate the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1] The absorbance is then measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the compound concentrations.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Materials: Purified recombinant kinase (e.g., VEGFR-2), kinase-specific substrate, ATP, test compounds, and the ADP-Glo™ Kinase Assay Kit are required.
-
Compound Preparation: A serial dilution of the test compounds is prepared.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, its specific substrate, and the test compound at various concentrations. The reaction is incubated at a controlled temperature for a specified time.[2]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[2] Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.[2]
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.[2]
Visualizations
The following diagram illustrates a general workflow for the in vitro screening of anticancer compounds.
Caption: Workflow for in vitro anticancer drug screening.
References
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-methylpyridin-3-amine: A Guide for Laboratory Professionals
For immediate reference, 2,6-Dibromo-4-methylpyridin-3-amine must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should this chemical or its containers be discarded in regular trash or discharged into the sanitary sewer system. This guide provides detailed procedures for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical with multiple potential routes of exposure.[1] Strict adherence to safety protocols is essential during handling and disposal.
Key Hazards:
| Hazard Statement | Classification |
| H226: Flammable liquid and vapour | Flammable liquids |
| H301/H302: Toxic or harmful if swallowed | Acute toxicity, oral |
| H311: Toxic in contact with skin | Acute toxicity, dermal |
| H315: Causes skin irritation | Skin corrosion/irritation |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation |
| H332: Harmful if inhaled | Acute toxicity, inhalation |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Respiratory tract irritation) |
This data is based on safety data sheets for this compound and structurally similar compounds.[1][2][3][4][5]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]
-
Protective Clothing: A lab coat must be worn.[6]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][2] If vapors or aerosols are generated, respiratory protection is required.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
Step 1: Waste Segregation
-
Characterize all waste containing this compound as halogenated organic hazardous waste .[7][8]
-
Do not mix this waste with non-halogenated waste streams.[1] Mixing incompatible wastes is prohibited.[9]
Step 2: Waste Container Selection and Labeling
-
Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[10] The original container may be used if it is in good condition.[10]
-
Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[6][10]
-
The label must also indicate the associated hazards (e.g., "Toxic," "Flammable," "Irritant").[6]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[6]
-
Keep the waste container tightly closed at all times, except when adding waste.[1][2][10]
-
It is best practice to use a secondary container to capture any potential leaks or spills.[6][9]
-
Store the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][11]
-
Ensure the waste is segregated from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste.[1]
-
If the container is to be rinsed, the first rinse must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Do not exceed the maximum allowable quantity of hazardous waste or the permitted accumulation time in the laboratory.[6]
-
Maintain accurate records of the amount of waste generated and the date of its disposal.[6]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent entry.[1] Avoid breathing dust, vapors, mist, or gas.[2][4] Use appropriate PPE during cleanup.
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[12]
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.[13]
Do not allow the spilled material to enter drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. uakron.edu [uakron.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2,6-Dibromo-4-methylpyridin-3-amine, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling similar pyridine and aromatic amine derivatives.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.
| Equipment Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Nitrile gloves are resistant to pyridine.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary when ventilation is inadequate or when handling powders to prevent inhalation. |
| Body Protection | A fully-buttoned lab coat. | Prevents contamination of personal clothing and skin.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risks.
-
Preparation and Risk Assessment :
-
Engineering Controls :
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling the Chemical :
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
Use non-sparking tools and take measures to prevent static discharge.[4][5]
-
Ground and bond containers and receiving equipment.[4]
-
Wash hands thoroughly after handling the compound.[6]
-
-
Storage :
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills : For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[4] For large spills, evacuate the area and follow emergency response protocols.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Collection : Collect waste material in a clearly labeled, sealed, and compatible container.
-
Disposal : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[7]
Experimental Workflow
Caption: Logical workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
